molecular formula C23H33NO4 B15566016 Cissetin

Cissetin

货号: B15566016
分子量: 387.5 g/mol
InChI 键: ALZYMNAJOKGMOH-KVPVDSPJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cibetaetin is a N-alkylpyrrolidine.
a setin-like antibiotic with a cis-octalin ring fusion from several different fungi;  structure in first source

属性

分子式

C23H33NO4

分子量

387.5 g/mol

IUPAC 名称

(3Z,5S)-3-[[(1S,2R,4aS,6S,8aS)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(1-hydroxyethyl)-1-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C23H33NO4/c1-6-7-16-10-9-15-12-13(2)8-11-17(15)23(16,4)21(27)18-20(26)19(14(3)25)24(5)22(18)28/h6-7,9-10,13-17,19,25,27H,8,11-12H2,1-5H3/b7-6+,21-18-/t13-,14?,15+,16+,17-,19-,23+/m0/s1

InChI 键

ALZYMNAJOKGMOH-KVPVDSPJSA-N

产品来源

United States

Foundational & Exploratory

Cissetin: A Technical Guide to a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cissetin is a naturally occurring compound that has been identified as a potent antifungal agent. It belongs to the class of pyrrolidinone antibiotics and is characterized by a unique cis-octalin ring fusion, distinguishing it from other members of the setin family of natural products. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and available data on this compound, designed to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₂₃H₃₃NO₄. Its systematic IUPAC name is (3Z,5S)-3-[[(1S,2R,4aS,6S,8aS)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(1-hydroxyethyl)-1-methylpyrrolidine-2,4-dione[1].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₃₃NO₄PubChem[1]
IUPAC Name (3Z,5S)-3-[[(1S,2R,4aS,6S,8aS)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(1-hydroxyethyl)-1-methylpyrrolidine-2,4-dionePubChem[1]
Molecular Weight 387.5 g/mol Calculated
CAS Number Not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data:

Experimental Protocols

Isolation and Purification

This compound was first isolated from a fungal source. The general methodology for the isolation of such natural products typically involves a multi-step process. While the specific protocol for this compound is not detailed in publicly available literature, a generalized workflow can be inferred.

Diagram 1: Generalized Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Fermentation Fungal Culture Fermentation Extraction Solvent Extraction of Broth Fermentation->Extraction Harvest Chromatography Column Chromatography Extraction->Chromatography Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Fractionation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) HPLC->Spectroscopy Pure this compound Structure Structure Elucidation Spectroscopy->Structure

Caption: A logical workflow for the isolation and identification of this compound.

Biological Activity and Mechanism of Action

This compound is reported to be a setin-like antibiotic with antifungal properties. The pyrrolidinone ring system is a common feature in many biologically active natural products with diverse activities, including antifungal and antibacterial effects.

The precise mechanism of action for this compound has not been elucidated in the available literature. However, by analogy to other pyrrolidinone and setin-like antibiotics, it may involve the disruption of essential cellular processes in fungi. Potential mechanisms could include the inhibition of key enzymes involved in cell wall biosynthesis or interference with cellular signaling pathways.

Potential Signaling Pathways

The specific signaling pathways affected by this compound remain to be investigated. Given its classification as a setin-like antibiotic, it is plausible that its mechanism could be related to pathways targeted by similar compounds. However, without experimental data, any proposed pathway is speculative.

Diagram 2: Hypothetical Antifungal Mechanism of Action

G This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Target Molecular Target (e.g., Enzyme, Receptor) This compound->Target Binds to Pathway Signaling Pathway (e.g., Cell Wall Integrity) Target->Pathway Inhibits Response Cellular Response (e.g., Growth Inhibition, Apoptosis) Pathway->Response Leads to

Caption: A potential mechanism of action for this compound's antifungal activity.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new antifungal therapies. Its unique chemical structure offers opportunities for medicinal chemistry exploration to enhance its potency and spectrum of activity. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the specific molecular target and signaling pathways affected by this compound to understand its antifungal activity.

  • In Vivo Efficacy: Evaluation of the antifungal activity of this compound in animal models of fungal infections.

  • Spectroscopic and Physicochemical Characterization: Detailed analysis to provide a complete dataset for this molecule.

The information presented in this guide, although limited by the availability of public data, provides a foundational understanding of this compound for the scientific community. Further investigation into this novel antibiotic is warranted to fully explore its therapeutic potential.

References

Cissetin: A Technical Guide on its Discovery and Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Cissetin is exceptionally limited in publicly accessible scientific literature. This guide is compiled based on the abstract of the primary discovery publication and general principles of natural product research. Detailed experimental protocols, quantitative data, and specific biological pathways for this compound have not been published beyond the initial report.

Executive Summary

This compound is a polyketide antibiotic with a pyrrolidinone core structure, first described in 2003.[1] It is distinguished by a novel cis-octalin ring fusion.[1] Isolated from a fungal fermentation broth, this compound has demonstrated antifungal properties.[1] This document provides a comprehensive overview of the discovery and natural sourcing of this compound, based on available information. It also presents generalized experimental workflows and hypothetical signaling pathways to serve as a technical guide for researchers in the field of natural product drug discovery.

Discovery and Natural Source

Discovery

This compound was first reported in 2003 by Boros et al. in The Journal of Antibiotics.[1] The compound was identified during a screening program for novel antifungal agents from microbial sources.[1] Its structure was elucidated using spectroscopic techniques and was found to be a setin-like antibiotic, belonging to the pyrrolidinone class of compounds, with a unique cis-decalin ring system.[1]

Natural Source

This compound is a secondary metabolite produced by a fungus.[1] The specific fungal strain and its taxonomic classification are not detailed in the available literature. The producing organism was subjected to fermentation to yield this compound.[1]

Physicochemical Properties

Detailed physicochemical data for this compound is not available in the public domain. A summary of expected data based on its structural class is provided in Table 1.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueMethod
Molecular FormulaNot ReportedHigh-Resolution Mass Spectrometry
Molecular WeightNot ReportedMass Spectrometry
AppearanceNot ReportedVisual Inspection
Melting PointNot ReportedDifferential Scanning Calorimetry
UV-Vis λmaxNot ReportedUV-Vis Spectroscopy
Key NMR SignalsNot Reported1H and 13C NMR Spectroscopy

Biological Activity

This compound is reported to possess antifungal activity.[1] The spectrum of activity and the minimum inhibitory concentrations (MICs) against various fungal pathogens have not been publicly disclosed. Table 2 provides a template for how such data would be presented.

Table 2: Antifungal Activity of this compound (Placeholder Data)

Fungal SpeciesMIC (µg/mL)Method
Candida albicansNot ReportedBroth Microdilution
Aspergillus fumigatusNot ReportedBroth Microdilution
Cryptococcus neoformansNot ReportedBroth Microdilution

Experimental Protocols (Generalized)

Detailed experimental protocols for the fermentation, isolation, and characterization of this compound are not available. The following sections describe generalized procedures typically employed for the discovery and characterization of fungal secondary metabolites.

Fermentation

A generalized workflow for the fermentation of a this compound-producing fungus is as follows:

  • Inoculum Preparation: A pure culture of the producing fungal strain is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

  • Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

  • Monitoring: The fermentation process is monitored for key parameters such as biomass growth, nutrient consumption, and this compound titer.

Isolation and Purification

A typical isolation and purification workflow for a fungal metabolite like this compound is outlined below:

  • Harvest: The fermentation broth is harvested, and the mycelial biomass is separated from the culture filtrate by centrifugation or filtration.

  • Extraction: The culture filtrate and/or the mycelial extract (obtained by solvent extraction) is subjected to liquid-liquid extraction or solid-phase extraction to capture the crude this compound.

  • Chromatography: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex), followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods, likely including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMBC, HSQC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel fungal natural product like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Fungal_Isolation Fungal Strain Isolation Fermentation Fermentation Fungal_Isolation->Fermentation Extraction Extraction Fermentation->Extraction Screening Antifungal Screening Extraction->Screening Purification Purification (HPLC) Screening->Purification Active Hit Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity_Testing Bioactivity Profiling Purification->Bioactivity_Testing signaling_pathway cluster_cell Fungal Cell This compound This compound Enzyme Key Enzyme (e.g., Glucan Synthase) This compound->Enzyme Inhibition CellWall_Synthesis Cell Wall Synthesis Pathway CellWall_Synthesis->Enzyme drives CellWall Intact Cell Wall Enzyme->CellWall produces Cell_Lysis Cell Lysis CellWall->Cell_Lysis Disruption leads to

References

Cissetin: A Technical Overview of a Novel Pyrrolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the available information on Cissetin, a novel antibiotic. Due to the limited publicly accessible data on this specific compound, this guide also incorporates generalized experimental workflows and conceptual signaling pathways relevant to the characterization and potential mechanism of action of novel antifungal agents within the pyrrolidinone class.

Core Compound Information

This compound is a setin-like antibiotic distinguished by a novel cis-octalin ring fusion.[1] Initial research has identified it as a member of the pyrrolidinone class of compounds with potential antifungal properties.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 387.5 g/mol PubChem CID 139585172
Molecular Formula C23H33NO4PubChem CID 139585172
CAS Number Not Available-

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological characterization of this compound are not extensively documented in publicly available literature. However, a general workflow for the discovery and initial characterization of a novel antibiotic like this compound can be proposed.

General Workflow for Novel Antibiotic Characterization

The following diagram outlines a typical experimental workflow for the identification and preliminary evaluation of a new antibiotic candidate.

Experimental Workflow for Novel Antibiotic Characterization cluster_discovery Discovery & Isolation cluster_characterization Biological Characterization cluster_mechanism Mechanism of Action Studies Natural_Source_Screening Natural Source Screening Isolation_Purification Isolation & Purification Natural_Source_Screening->Isolation_Purification Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_Purification->Structural_Elucidation Antimicrobial_Screening Antimicrobial Screening (MIC assays) Structural_Elucidation->Antimicrobial_Screening Spectrum_of_Activity Spectrum of Activity Determination Antimicrobial_Screening->Spectrum_of_Activity Toxicity_Assays In vitro Toxicity Assays Spectrum_of_Activity->Toxicity_Assays Target_Identification Target Identification Assays Toxicity_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Resistance_Studies Resistance Development Studies Pathway_Analysis->Resistance_Studies

Caption: A generalized workflow for the discovery and preclinical evaluation of a novel antibiotic.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. As a pyrrolidinone with antifungal activity, it may interfere with essential cellular processes in fungal pathogens. The diagram below illustrates a conceptual signaling pathway that is often a target for antifungal agents, such as pathways involved in cell wall integrity.

Conceptual Antifungal Signaling Pathway

This diagram represents a hypothetical signaling cascade that could be disrupted by an antifungal compound.

Conceptual Antifungal Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug This compound (Hypothetical) Receptor Membrane Receptor Drug->Receptor Inhibition Cell_Wall_Integrity Cell Wall Integrity Drug->Cell_Wall_Integrity Disruption Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Cell Wall Synthesis) Transcription_Factor->Gene_Expression Regulation Gene_Expression->Cell_Wall_Integrity Maintains

Caption: A conceptual diagram of a signaling pathway involved in fungal cell wall integrity, a potential target for antifungal drugs.

Conclusion

This compound represents a novel chemical entity with potential for further development as an antifungal agent. The currently available data provides a foundational understanding of its chemical properties. Further research is required to fully characterize its biological activity, mechanism of action, and therapeutic potential. The workflows and conceptual pathways presented in this guide offer a framework for the systematic investigation of this compound and other novel antibiotic candidates.

References

Physical and chemical properties of Cissetin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Fisetin (B1672732)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, found in a variety of fruits and vegetables such as strawberries, apples, persimmons, and onions.[1] As a polyphenolic compound, fisetin has attracted considerable scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1] Its therapeutic potential is largely attributed to its ability to modulate multiple critical intracellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB cascades.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of fisetin. It includes a compilation of quantitative data, detailed experimental protocols for property determination and biological activity assessment, and visualizations of key signaling pathways to support research and drug development efforts.

Physicochemical Properties of Fisetin

The chemical structure of fisetin is characterized by a C6-C3-C6 flavonoid backbone with hydroxyl groups located at the 3, 7, 3', and 4' positions. This specific arrangement is fundamental to its biological activity.

Identification and General Properties
PropertyValueReference(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one[4]
Synonyms 3,3′,4′,7-Tetrahydroxyflavone, 5-Deoxyquercetin, C.I. 75620[4]
Molecular Formula C₁₅H₁₀O₆[4][5][6]
Molecular Weight 286.24 g/mol [4][5][6][7]
CAS Number 528-48-3[5][6]
Appearance Light yellow to yellow crystalline solid[5]
Physical and Chemical Characteristics
PropertyValueReference(s)
Melting Point >330 °C (decomposes)[7][8][9]
Density 1.688 g/mL[8][10]
pKa (Strongest Acidic) 6.32[9]
pKa (Strongest Basic) -3.9[9]
LogP (Octanol-Water) 1.81 - 2.03[9]
Solubility Data

Fisetin is sparingly soluble in aqueous solutions but shows good solubility in various organic solvents.

SolventSolubilityReference(s)
Water ~0.151 mg/mL; ~10.45 µg/mL[9][11]
DMSO ~30 mg/mL; up to 100 mM[9][12][13][14]
DMF ~30 mg/mL[9][14]
Ethanol ~5 mg/mL; up to 10 mM[9][12][13][14]
Methanol Soluble[7]
Acetone Soluble[9]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[14]
Spectral Data
TechniqueData HighlightsReference(s)
UV-Vis (λmax) In Methanol: ~362-364 nm, ~250 nm[14]
In Ethanol: 250, 320, 364 nm[14]
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 10.73 (s, 1H), 9.49 (s, 1H), 9.26 (s, 1H), 9.03 (s, 1H), 7.90 (d, J=9.6 Hz, 1H), 7.67 (d, J=1.8 Hz, 1H), 7.52 (dd, J=8.5, 2.1 Hz, 1H), 6.91-6.85 (m, 3H)[15]
¹³C-NMR (100, 125 MHz, DMSO-d₆) δ (ppm): 172.34, 162.63, 156.65, 147.62, 145.41, 137.56, 126.85, 122.86, 120.00, 115.94, 115.31, 115.03, 114.59, 102.19[15]
Mass Spectrometry (LC-ESI-QTOF) Precursor Ion [M+H]⁺: m/z 287.0550. Key Fragment Ions: m/z 241 (loss of HCOOH), m/z 213 (loss of CO from 241).[4]

Experimental Protocols

This section provides detailed methodologies for the determination of key properties and the assessment of biological activity.

Determination of Physicochemical Properties

Protocol 2.1.1: Melting Point Determination (Capillary Method) This protocol outlines the standard procedure for determining the melting point of a crystalline solid like fisetin.[16]

  • Sample Preparation: Finely powder a dry sample of fisetin. Pack the powdered fisetin into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: Begin heating the block. A rapid heating rate can be used to approximate the melting point. For an accurate reading, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2. For pure fisetin, this is expected to be above 330 °C, at which point it decomposes.[7][8]

Protocol 2.1.2: Solubility Determination (Shake-Flask Method) This is a standard method to determine the equilibrium solubility of a compound in a given solvent.[17]

  • Preparation: Add an excess amount of fisetin solid to a known volume of the desired solvent (e.g., DMSO, Ethanol, Water) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant. Determine the concentration of fisetin in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at ~362 nm) or RP-HPLC with a C18 column and UV detection.[10]

  • Calculation: The solubility is expressed as the concentration of the dissolved fisetin in the solvent (e.g., in mg/mL or mM).

Assessment of Biological Activity

Protocol 2.2.1: Cell Viability - MTT Assay This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.[11]

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung cancer cells) into a 96-well plate at a density of 3x10⁴ cells/mL in 100 µL of complete culture medium per well.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a concentrated stock solution of fisetin (e.g., 100 mM) in DMSO.[10] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., for A549 cells, a range of 10, 20, 30, and 40 µM is effective).[5] Replace the old medium with 100 µL of the medium containing the fisetin dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with fisetin for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank (medium only) wells.

Protocol 2.2.2: Western Blot Analysis of Signaling Proteins This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways following fisetin treatment.

  • Cell Treatment and Lysis: Plate cells (e.g., RAW264.7 macrophages or A549 cancer cells) and treat with fisetin at desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65 NF-κB, anti-p-ERK, or anti-β-actin as a loading control), diluted in blocking buffer according to the manufacturer's recommendation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) to compare protein levels across different samples.

Protocol 2.2.3: PI3K Kinase Activity Assay This protocol outlines a competitive ELISA-based method to directly measure the inhibitory effect of fisetin on PI3K activity.

  • Assay Principle: The assay measures the amount of PIP₃ produced from the substrate PIP₂ by PI3K. A PIP₃-binding protein is coated on a microplate. The PIP₃ generated in the kinase reaction competes with a biotinylated-PIP₃ tracer for binding to the plate. The amount of bound tracer is detected with streptavidin-HRP, resulting in a signal that is inversely proportional to PI3K activity.

  • Kinase Reaction:

    • In a microcentrifuge tube, pre-incubate the recombinant PI3K enzyme with various concentrations of fisetin (or a known inhibitor like wortmannin (B1684655) as a positive control) for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate PIP₂ and ATP in a kinase reaction buffer.

    • Incubate for 1 hour at room temperature to allow for the production of PIP₃.

  • Competitive Binding:

    • Stop the kinase reaction by adding EDTA.

    • Add the reaction mixture and the biotinylated-PIP₃ tracer to the wells of the PIP₃-binding protein-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate for 1 hour.

    • Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development with an acid solution and measure the absorbance at 450 nm.

  • Analysis: The signal from fisetin-treated wells is compared to the vehicle control (no inhibitor). A lower signal indicates higher PI3K activity (less tracer bound), while a higher signal indicates inhibition of PI3K activity by fisetin. Calculate the IC₅₀ value for fisetin based on the dose-response curve.

Signaling Pathways and Experimental Workflows

Fisetin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions and a typical experimental workflow.

Signaling Pathway Diagrams

Fisetin_PI3K_Akt_mTOR_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: Fisetin's inhibition of the pro-survival PI3K/Akt/mTOR pathway.

Fisetin_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Fisetin Fisetin Fisetin->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα, leading to its degradation IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB NF-κB released Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Fisetin's inhibition of the NF-κB inflammatory pathway.

Fisetin_MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK) Stress->MAPKKK Fisetin Fisetin ERK ERK Fisetin->ERK JNK_p38 JNK / p38 Fisetin->JNK_p38 MAPKKK->ERK MAPKKK->JNK_p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Fisetin's differential modulation of MAPK signaling pathways.

Experimental Workflow Diagram

Western_Blot_Workflow start 1. Cell Culture & Fisetin Treatment lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking (5% BSA) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-p-Akt, 4°C Overnight) block->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) primary->secondary detect 9. Detection (ECL Substrate) secondary->detect analyze 10. Analysis (Densitometry) detect->analyze

Caption: A typical experimental workflow for Western Blot analysis.

References

Fisetin: A Technical Guide to Solubility and Cellular Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential senolytic properties. A critical challenge in the preclinical and clinical development of fisetin is its low aqueous solubility, which can impact its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of fisetin in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Furthermore, it details key signaling pathways modulated by fisetin and provides standardized experimental protocols for solubility determination.

Quantitative Solubility of Fisetin

The solubility of fisetin is a crucial parameter for its use in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions of fisetin for biological assays. The following tables summarize the quantitative solubility data for fisetin in various solvents.

SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO) ~30 mg/mL to 100 mg/mL Ultrasonic treatment may be necessary to achieve higher concentrations.[1][2][3]
Ethanol (EtOH)~2.79 mg/mL to 5 mg/mLSolubility can be enhanced with sonication.[2][4][5][6]
Dimethylformamide (DMF)~30 mg/mL[4][6]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLFor aqueous buffer solutions, fisetin is first dissolved in DMSO.[6]
WaterInsoluble / Very low aqueous solubilityA significant challenge for in vivo applications.[1][3][4]

Table 1: Quantitative Solubility of Fisetin in Common Laboratory Solvents

SolventQualitative SolubilitySource(s)
AlcoholSoluble[4]
AcetoneSoluble[4]
Acetic AcidSoluble[4]
BenzeneInsoluble[4]
ChloroformInsoluble[4]
EtherInsoluble[4]
Petroleum EtherInsoluble[4]

Table 2: Qualitative Solubility of Fisetin in Other Organic Solvents

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential in drug discovery and development. The two primary methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[7] It measures the concentration of a compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer.[8][9]

Protocol: Kinetic Solubility Assay via UV Spectroscopy

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of fisetin in 100% DMSO.

  • Preparation of Calibration Curve:

    • Perform serial dilutions of the fisetin stock solution in DMSO to create a set of standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, 7.81 µM).

    • Further dilute each standard 1:10 in the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4) to generate the final calibration curve.

  • Sample Preparation:

    • Add 2 µL of the 10 mM fisetin stock solution to 98 µL of assay buffer in a 96-well filter plate (e.g., Millipore MultiScreen®). This results in a final DMSO concentration of 2%.

    • Seal the plate and shake at room temperature for 1 hour.

  • Filtration:

    • Place the filter plate on a vacuum manifold and apply vacuum to filter the samples into a clean 96-well UV plate.

  • Analysis:

    • Measure the UV absorbance of the filtered samples and the calibration standards at a wavelength appropriate for fisetin (e.g., ~360 nm).

    • Determine the concentration of fisetin in the samples by interpolating from the linear regression of the calibration curve.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.[10] It is a more time-consuming but more accurate representation of a compound's true solubility.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation:

    • Add an excess amount of solid fisetin to a vial containing the desired solvent (e.g., PBS, pH 7.4).

    • Ensure that undissolved solid is visible.

  • Equilibration:

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a syringe filter) can be used to separate the solid from the liquid phase.

  • Quantification:

    • Dilute the clear supernatant with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the concentration of fisetin in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility by accounting for the dilution factor.

Visualization of Experimental Workflows

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Start: Fisetin in DMSO Stock k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (e.g., 1h) k_dilute->k_incubate k_filter Filter to Remove Precipitate k_incubate->k_filter k_analyze Analyze Supernatant (UV-Vis or LC-MS) k_filter->k_analyze k_end End: Determine Kinetic Solubility k_analyze->k_end t_start Start: Excess Solid Fisetin t_add_solvent Add Aqueous Buffer t_start->t_add_solvent t_equilibrate Equilibrate (e.g., 24-48h) t_add_solvent->t_equilibrate t_separate Separate Solid/Liquid (Centrifuge/Filter) t_equilibrate->t_separate t_analyze Analyze Supernatant (HPLC) t_separate->t_analyze t_end End: Determine Thermodynamic Solubility t_analyze->t_end

Caption: General workflows for kinetic and thermodynamic solubility assays.

Modulation of Key Signaling Pathways by Fisetin

Fisetin exerts its biological effects by modulating multiple intracellular signaling pathways. Two of the most well-characterized pathways are the PI3K/Akt/mTOR and the Nrf2 signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Fisetin has been shown to inhibit this pathway at multiple points.[2][11][12]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Fisetin Fisetin Fisetin->PI3K inhibits Fisetin->Akt inhibits Fisetin->mTORC1 inhibits

Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.

The Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like fisetin, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Ub Ubiquitin-Proteasome Degradation Nrf2_cyto->Ub targeted for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Fisetin Fisetin Fisetin->Keap1 inhibits binding ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: Fisetin activates the Nrf2 antioxidant response pathway.

Conclusion

This technical guide provides essential information for researchers working with fisetin, focusing on its solubility characteristics and its interaction with key cellular signaling pathways. The poor aqueous solubility of fisetin necessitates the use of organic solvents like DMSO for in vitro studies, and the provided protocols offer standardized methods for determining its solubility. Understanding the mechanisms by which fisetin modulates the PI3K/Akt/mTOR and Nrf2 pathways is critical for designing experiments to investigate its therapeutic potential in various disease models. The data and methodologies presented herein are intended to support the ongoing research and development of fisetin as a promising bioactive compound.

References

A Technical Guide to Commercial Fisetin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fisetin (B1672732) (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] In recent years, fisetin has garnered significant interest from the scientific community for its diverse biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and senolytic properties.[1][3][4] Its ability to modulate multiple key intracellular signaling pathways makes it a promising candidate for investigation in cancer research, neurodegenerative diseases, and aging.[1][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial fisetin suppliers, quantitative data, experimental protocols, and the core signaling pathways it influences.

It is important to note that the compound "Cissetin" is likely a misspelling of "Fisetin," as the latter is a well-documented and commercially available research compound. This guide will proceed with the assumption that the intended compound of interest is Fisetin.

Commercial Suppliers and Quantitative Data

A critical first step in any research involving fisetin is the procurement of high-purity material. Several commercial suppliers offer fisetin for research purposes, with varying purity levels and formulations. The following tables summarize key quantitative data from a selection of suppliers to facilitate comparison.

Supplier Product Name/Catalog No. CAS Number Molecular Formula Molecular Weight ( g/mol ) Stated Purity Appearance Source
Mitora™Mitora™Fisetin528-48-3C₁₅H₁₀O₆286.24≥99%[7]Yellow to pale-yellow crystalline powder[7]Not Specified
Natural FieldFisetin Powder528-48-3C₁₅H₁₀O₆286.24≥98.00% (HPLC)[8]Yellow fine powder[8]Cotinus coggygria Extract[8]
EffePharmFisetin PowderNot SpecifiedNot SpecifiedNot Specified≥99%[9]Not SpecifiedNot Specified
INDOFINE Chemical Company, Inc.FISETIN (F-002)528-48-3C₁₅H₁₀O₆286.2598%[10]Not SpecifiedNot Specified
Santa Cruz Biotechnology, Inc.Fisetin528-48-3C₁₅H₁₀O₆286.24≥96%[11]Not SpecifiedNot Specified
AdooQ® BioscienceFisetin (Fustel)Not SpecifiedNot SpecifiedNot Specified>99% (HPLC)[12]Not SpecifiedNot Specified
Selleck ChemicalsFisetin528-48-3C₁₅H₁₀O₆286.2499.91%[13]Not SpecifiedNot Specified
Tocris BioscienceFisetin528-48-3C₁₅H₁₀O₆286.24Not SpecifiedNot SpecifiedNot Specified
ProHealthPure FisetinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRhus succedanea (stems)[14]
PureBulk, Inc.Fisetin PowderNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Supplier Formulations Offered Storage Recommendations Notes
Mitora™PowderStore in a cool, dry place, away from light.[7]Research-grade senolytic compound for in vitro and preclinical research.[7]
Natural FieldStandard and liposomal forms[8]Preserve in tight containers at controlled room temperature.[8]Offers enhanced bioavailability options.[8]
EffePharmPowderNot SpecifiedFocus on senolytic applications.
INDOFINE Chemical Company, Inc.PowderNot SpecifiedProvides lot-specific data.[10]
Santa Cruz Biotechnology, Inc.PowderNot SpecifiedFor research use only.[11]
AdooQ® BiosciencePowderNot SpecifiedIdeal for cancer research and epigenetic studies.[12]
Selleck ChemicalsPowderNot SpecifiedProvides detailed quality control data (COA, HPLC, NMR).[13]
Tocris BiosciencePowderNot SpecifiedHigh-quality biochemicals for life science research.
ProHealthCapsulesNot SpecifiedMarketed as a supplement, but sourced from Rhus succedanea.[14]
PureBulk, Inc.PowderNot SpecifiedMarketed as a supplement.

Experimental Protocols

Accurate and reproducible experimental results depend on proper handling and preparation of fisetin. Due to its low aqueous solubility, fisetin is typically dissolved in an organic solvent to create a concentrated stock solution.[15]

Preparation of Fisetin Stock Solution (10 mM in DMSO)

This protocol is suitable for most cell culture applications.

Materials:

  • Fisetin powder (Molecular Weight: 286.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[15]

Procedure:

  • Weighing Fisetin: In a chemical fume hood, accurately weigh 2.86 mg of fisetin powder and place it into a sterile vial.[15]

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.[15]

  • Dissolution: Vortex the mixture thoroughly until the fisetin is completely dissolved. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[15] The solution should be clear with no visible particles.[15]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[15]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[15]

Cell Culture Treatment with Fisetin

Procedure:

  • Prepare Working Solution: Thaw an aliquot of the fisetin stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to add the fisetin stock solution dropwise while gently vortexing or swirling the medium to ensure even dispersion and minimize precipitation.[16] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of fisetin or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific assay.[15]

Quantitative Analysis by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of fisetin.

Chromatographic Conditions:

  • Column: Phenomenex C18[17]

  • Mobile Phase: Methanol and 0.1% orthophosphoric acid (55:45 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: 362 nm[17]

  • Retention Time: Approximately 7.48 minutes for standard fisetin[17]

This method has been shown to have excellent linearity over a concentration range of 2–12 µg/mL.[17]

Key Signaling Pathways Modulated by Fisetin

Fisetin exerts its pleiotropic effects by targeting multiple intracellular signaling pathways.[2][5] The following diagrams illustrate some of the key pathways involved in its anti-cancer and neuroprotective activities.

Fisetin's Anti-Cancer Signaling Pathways

Fisetin has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce angiogenesis and metastasis by modulating several key signaling cascades.[5][6]

Fisetin_Cancer_Pathways Fisetin Fisetin PI3K PI3K Fisetin->PI3K Akt Akt Fisetin->Akt mTOR mTOR Fisetin->mTOR MAPK MAPK (ERK, JNK, p38) Fisetin->MAPK NFkB NF-κB Fisetin->NFkB Met_Src Met/Src Fisetin->Met_Src PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis Met_Src->Metastasis

Caption: Fisetin inhibits pro-survival pathways (PI3K/Akt/mTOR, NF-κB, Met/Src) and modulates MAPK signaling to suppress cancer progression.[5][18][19]

Fisetin's Neuroprotective Signaling Pathways

Fisetin's neuroprotective effects are attributed to its ability to enhance pro-survival signaling, bolster antioxidant defenses, and reduce neuroinflammation.[1][20]

Fisetin_Neuro_Pathways Fisetin Fisetin PI3K_Akt PI3K/Akt Fisetin->PI3K_Akt Keap1 Keap1 Fisetin->Keap1 SIRT1 SIRT1 Fisetin->SIRT1 Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1->Nrf2 Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Stress_Resistance Stress Resistance SIRT1->Stress_Resistance

Caption: Fisetin promotes neuroprotection by activating PI3K/Akt, Nrf2/ARE, and SIRT1 signaling pathways.[1][20][21]

Experimental Workflow Example: Assessing Senolytic Activity of Fisetin

Fisetin is recognized as a potent senolytic agent, capable of selectively clearing senescent cells.[22][23] The following workflow outlines a typical experiment to evaluate this activity in cell culture.

Fisetin_Senolytic_Workflow Start Start: Culture Human Fibroblasts (e.g., IMR90) Induce_Senescence Induce Senescence (e.g., 20 µM etoposide (B1684455) for 24h) Start->Induce_Senescence Wash_and_Recover Wash and Recover (2 days) Induce_Senescence->Wash_and_Recover Treat_with_Fisetin Treat with Fisetin (e.g., 1–15 µM for 48h) Wash_and_Recover->Treat_with_Fisetin Assay_Senescence Assay for Senescence (SA-β-gal staining using C₁₂FDG) Treat_with_Fisetin->Assay_Senescence Analyze_Results Analyze Results: Quantify percentage of SA-β-gal positive cells Assay_Senescence->Analyze_Results

Caption: Experimental workflow for determining the senolytic activity of fisetin in cultured human fibroblasts.[22]

Conclusion

Fisetin is a readily available flavonoid with significant potential in various research fields. This guide provides a foundational resource for researchers, summarizing key information on its commercial availability, handling, and mechanisms of action. By selecting high-purity fisetin from a reputable supplier and employing validated experimental protocols, researchers can confidently investigate its therapeutic potential. The provided diagrams of key signaling pathways and experimental workflows serve as a starting point for designing and interpreting studies aimed at elucidating the multifaceted biological effects of this promising natural compound.

References

A Technical Guide to the Putative Cissetin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cissetin is a fungal secondary metabolite belonging to the pyrrolidinone class of antibiotics, characterized by a unique cis-fused decalin ring system. While the complete biosynthetic pathway of this compound has not been formally elucidated, significant insights can be drawn from the well-characterized biosynthesis of structurally analogous compounds, particularly the tetramic acid antibiotic equisetin (B570565). This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative pathway for this compound. We detail the key enzymatic players, including a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) and a stereochemistry-determining Diels-Alderase. Furthermore, this document provides quantitative data from related systems and outlines detailed experimental protocols for the identification and characterization of the proposed biosynthetic gene cluster and its enzymatic products.

Introduction

This compound is a natural product isolated from fungal sources, identified as a setin-like antibiotic with a novel cis-octalin ring fusion.[1] Its structural complexity and biological activity make it a molecule of interest for drug discovery and development. The core structure of this compound comprises two key moieties: a pyrrolidinone ring and a cis-fused decalin ring system. This architecture strongly suggests a biosynthetic origin from a hybrid PKS-NRPS pathway, a common route for the synthesis of tetramic acid-containing natural products in fungi.

The biosynthesis of the structurally similar compound, equisetin, which features a trans-fused decalin ring, is known to involve a highly reducing iterative PKS-NRPS enzyme and a dedicated Diels-Alderase that controls the stereochemistry of the decalin ring formation. By analogy, a similar enzymatic machinery is proposed for the biosynthesis of this compound, with the key difference lying in the stereochemical control of the intramolecular [4+2] cycloaddition reaction.

This guide will delineate the proposed steps of the this compound biosynthetic pathway, present relevant quantitative data from analogous systems, and provide detailed experimental protocols to facilitate further research into this and other related natural product biosynthetic pathways.

Proposed this compound Biosynthetic Pathway

The proposed biosynthesis of this compound is a multi-step enzymatic process orchestrated by a gene cluster encoding a PKS-NRPS hybrid enzyme, a Diels-Alderase, and potentially other tailoring enzymes. The pathway can be divided into three main stages: polyketide chain assembly, amino acid incorporation and tetramic acid formation, and the key intramolecular Diels-Alder cycloaddition.

Stage 1: Polyketide Chain Assembly by a Hybrid PKS-NRPS

The biosynthesis is initiated by a highly reducing iterative Type I Polyketide Synthase (PKS) module, which is integrated with a Non-Ribosomal Peptide Synthetase (NRPS) module. The PKS module catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to generate a linear polyketide chain. Based on the structure of this compound and its analogy to equisetin, this polyketide is likely an octaketide. The PKS component contains the essential domains: Ketosynthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP). Additionally, it possesses reductive domains, including Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), which are responsible for the processing of β-keto groups during chain elongation, leading to a specific pattern of saturation and unsaturation in the final polyketide chain.

Stage 2: Amino Acid Incorporation and Tetramic Acid Formation

Following the synthesis of the polyketide chain, the NRPS module is responsible for the incorporation of an amino acid and the subsequent cyclization to form the characteristic pyrrolidinone (tetramic acid) ring. The NRPS module typically consists of an Adenylation (A) domain, which selects and activates a specific amino acid (likely serine, as in equisetin biosynthesis), a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that covalently binds the activated amino acid, and a Condensation (C) domain. The C domain catalyzes the transfer of the polyketide chain from the PKS's ACP domain to the amino group of the amino acid tethered to the T domain. The final step in this stage is a Dieckmann-type cyclization, catalyzed by a terminal domain of the PKS-NRPS, which results in the formation of the 2,4-pyrrolidinedione (tetramic acid) ring, releasing the intermediate from the enzyme complex.

Stage 3: Intramolecular Diels-Alder Cycloaddition and Stereochemical Control

The linear polyenoyl-tetramic acid intermediate, now released from the PKS-NRPS, contains a conjugated diene and a dienophile. This intermediate is the substrate for a key intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the decalin ring system. This reaction is catalyzed by a dedicated enzyme, a Diels-Alderase (also referred to as a pericyclase). The stereochemical outcome of this reaction—specifically, the formation of the cis-fused decalin ring characteristic of this compound—is controlled by the specific Diels-Alderase encoded within the biosynthetic gene cluster. This is a critical divergence from the equisetin pathway, where a different Diels-Alderase (Fsa2) directs the formation of a trans-fused decalin. The enzyme achieves this by binding the substrate in a specific conformation that favors the exo transition state, leading to the cis stereochemistry.

A proposed logical workflow for the key stages in this compound biosynthesis is depicted below:

Cissetin_Biosynthesis_Workflow cluster_PKS Polyketide Synthesis cluster_NRPS Tetramic Acid Formation cluster_DA Decalin Formation Acetyl_CoA Acetyl-CoA PKS_Module PKS Module (KS, AT, KR, DH, ER, ACP) Acetyl_CoA->PKS_Module Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Module Linear_Polyketide Linear Polyketide Chain PKS_Module->Linear_Polyketide NRPS_Module NRPS Module (A, T, C) Linear_Polyketide->NRPS_Module Transfer Amino_Acid Amino Acid (e.g., Serine) Amino_Acid->NRPS_Module Polyketide_Amino_Acid Polyketide-Amino Acid Adduct NRPS_Module->Polyketide_Amino_Acid Dieckmann_Cyclase Dieckmann Cyclase Domain Polyketide_Amino_Acid->Dieckmann_Cyclase Linear_Intermediate Linear Polyenoyl- Tetramic Acid Dieckmann_Cyclase->Linear_Intermediate Diels_Alderase Diels-Alderase (Pericyclase) Linear_Intermediate->Diels_Alderase Substrate This compound This compound Diels_Alderase->this compound

Caption: Proposed workflow for this compound biosynthesis.

The overall putative biosynthetic pathway is visualized in the following diagram:

Cissetin_Biosynthesis_Pathway Serine L-Serine PKS_NRPS PKS-NRPS Hybrid Enzyme Serine->PKS_NRPS Intermediate_1 Linear Polyenoyl-Serine Adduct PKS_NRPS->Intermediate_1 Chain elongation & amino acid loading Intermediate_2 Linear Polyenoyl-Tetramic Acid Intermediate_1->Intermediate_2 Dieckmann Cyclization Diels_Alderase cis-Specific Diels-Alderase Intermediate_2->Diels_Alderase This compound This compound Diels_Alderase->this compound Intramolecular [4+2] Cycloaddition (exo)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data from Related Biosynthetic Systems

Direct quantitative data for the this compound biosynthetic pathway is unavailable. However, data from the study of equisetin and other fungal PKS-NRPS products provide valuable benchmarks for production levels and enzyme kinetics.

Table 1: Production Titers of Equisetin and Related Tetramic Acids

CompoundProducing OrganismHost SystemTiter (mg/L)Reference
EquisetinFusarium equisetiWild Type20.5[2]
Equisetin AnaloguesCo-culture: Fusarium pallidoroseum & Saccharopolyspora erythraeaWild TypeNot Quantified[3][4]
IkarugamycinStreptomyces sp.S. albus (Heterologous)~1.5 - 6.0[5]

Table 2: Kinetic Parameters of a Computationally Designed Diels-Alderase

Enzymekcat (min-1)KM (Diene) (µM)KM (Dienophile) (µM)kcat/KM (M-1s-1)Rate Acceleration (kcat/kuncat)Reference
DA_20_100.11 ± 0.01380 ± 5011,000 ± 2,0004.8~1.6 x 103[6]
IccDNot ReportedNot ReportedNot ReportedNot Reported~3 x 105[7]
SpnFNot ReportedNot ReportedNot ReportedNot Reported~500[8]

Note: The kinetic data for the designed Diels-Alderase (DA_20_10) and other natural pericyclases (IccD, SpnF) are provided as examples of the catalytic efficiencies of such enzymes. The specific substrates differ from the putative this compound precursor.

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. Below are detailed protocols for key experiments.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and isolate the complete gene cluster responsible for this compound biosynthesis from the genomic DNA of the producing fungal strain.

Protocol Workflow:

Gene_Cluster_ID_Workflow Start Start gDNA_Extraction Genomic DNA Extraction from this compound-Producing Fungus Start->gDNA_Extraction Degenerate_PCR Degenerate PCR Targeting Conserved PKS/NRPS Domains (e.g., KS, A domains) gDNA_Extraction->Degenerate_PCR Sequence_Probe Sequence PCR Product to Create a Homologous Probe Degenerate_PCR->Sequence_Probe Genomic_Library Create and Screen a Genomic Library (e.g., fosmid) Sequence_Probe->Genomic_Library Positive_Clones Identify Positive Clones by Colony Hybridization Genomic_Library->Positive_Clones Sequence_Clones Sequence Positive Clones (e.g., Sanger, NGS) Positive_Clones->Sequence_Clones Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) to Define Cluster Boundaries Sequence_Clones->Bioinformatics End End Bioinformatics->End

Caption: Workflow for biosynthetic gene cluster identification.

Detailed Steps:

  • Genomic DNA Extraction:

    • Culture the this compound-producing fungus in a suitable liquid medium until sufficient mycelial mass is obtained.

    • Harvest mycelia by filtration and freeze-dry or flash-freeze in liquid nitrogen.

    • Grind the mycelia to a fine powder.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit or a standard CTAB protocol.[9]

  • Degenerate PCR:

    • Design degenerate primers targeting highly conserved motifs within PKS Ketosynthase (KS) and NRPS Adenylation (A) domains.[10]

    • Perform PCR using the extracted genomic DNA as a template.

    • Analyze PCR products on an agarose (B213101) gel. Excise and purify bands of the expected size.

  • Probe Generation and Library Screening:

    • Sequence the purified PCR product.

    • Use the sequence to design a labeled DNA probe (e.g., with DIG or radioactivity).

    • Construct a genomic library (e.g., fosmid or cosmid) from the fungal gDNA.

    • Screen the library by colony hybridization with the labeled probe to identify clones containing the PKS/NRPS gene fragment.

  • Sequencing and Bioinformatic Analysis:

    • Isolate and sequence the positive clones. Overlapping clones may be necessary to cover the entire gene cluster.

    • Assemble the sequences and analyze the genomic region using bioinformatics tools like antiSMASH to predict the boundaries of the biosynthetic gene cluster and annotate the functions of the open reading frames (ORFs), including the PKS-NRPS, the putative Diels-Alderase, and any other tailoring enzymes.[11]

Heterologous Expression of the Gene Cluster in Aspergillus nidulans

Objective: To confirm the function of the identified gene cluster by expressing it in a well-characterized heterologous host and detecting the production of this compound.

Protocol:

  • Vector Construction:

    • Subclone the entire predicted gene cluster, or individual genes, into Aspergillus nidulans expression vectors. Episomal vectors based on the AMA1 sequence are often used for high transformation efficiency and production levels.[12][13]

    • Genes can be placed under the control of an inducible promoter, such as alcA(p), to control expression.[14]

  • Protoplast Preparation and Transformation:

    • Grow the A. nidulans host strain (often a strain with key native pathways deleted to reduce background metabolites) in liquid culture.

    • Harvest young mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to generate protoplasts.

    • Transform the protoplasts with the expression vectors using a PEG-calcium chloride mediated method.[1]

    • Plate the transformed protoplasts on selective regeneration medium.

  • Cultivation and Metabolite Analysis:

    • Inoculate the successful transformants into a suitable production medium. If using an inducible promoter, add the inducing agent (e.g., threonine for alcA(p)).

    • After a suitable incubation period (e.g., 5-7 days), extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC-MS and compare the metabolite profile to that of the wild-type this compound producer and a control A. nidulans strain transformed with an empty vector.

    • Purify the target compound and confirm its identity as this compound using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][15]

In Vitro Characterization of the Putative Diels-Alderase

Objective: To biochemically confirm the function of the candidate Diels-Alderase gene and demonstrate its role in catalyzing the formation of the cis-decalin ring.

Protocol:

  • Heterologous Expression and Purification of the Enzyme:

    • Clone the coding sequence of the putative Diels-Alderase into an E. coli expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant enzyme using immobilized metal affinity chromatography (IMAC).

  • Synthesis of the Substrate:

    • The linear polyenoyl-tetramic acid substrate is not commercially available and must be obtained biosynthetically. This can be achieved by knocking out the Diels-Alderase gene in the native producer or in the A. nidulans heterologous expression system.

    • Isolate and purify the accumulated linear intermediate.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, the isolated substrate in a suitable buffer (e.g., phosphate (B84403) or Tris buffer).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for various time points.

    • Quench the reaction (e.g., by adding an organic solvent) and extract the products.

    • Analyze the reaction products by HPLC-MS to detect the formation of this compound.

    • Confirm the stereochemistry of the product using NMR and chiral chromatography.

  • Kinetic Analysis:

    • Perform the enzyme assay with varying substrate concentrations to determine kinetic parameters such as KM and kcat.[16]

    • Compare the rate of the enzymatic reaction to a control reaction without the enzyme to calculate the rate acceleration.[7][8]

Conclusion

While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the principles of fungal PKS-NRPS and pericyclase enzymology provide a robust framework for a putative pathway. The proposed pathway, initiated by a PKS-NRPS hybrid enzyme and culminating in a stereospecific intramolecular Diels-Alder reaction, is consistent with the biosynthesis of related fungal metabolites. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the this compound gene cluster, functionally characterize its enzymes, and ultimately elucidate the precise molecular steps leading to this unique natural product. Such studies will not only illuminate the biosynthesis of this compound but also contribute to the broader understanding of how fungi generate vast chemical diversity and provide new enzymatic tools for synthetic biology and drug development.

References

Pyrrolidinone Antibiotics: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered nitrogen-containing lactam, represents a versatile and increasingly significant scaffold in the discovery of novel antibacterial agents. Facing the escalating threat of antimicrobial resistance, the scientific community is urgently exploring new chemical entities with unique mechanisms of action, and pyrrolidinone derivatives have emerged as a promising frontier. This technical guide provides an in-depth review of key classes of pyrrolidinone antibiotics, focusing on their mechanisms of action, antibacterial efficacy, and the experimental methodologies used in their evaluation.

Introduction to Pyrrolidinone Antibiotics

The pyrrolidinone ring is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] In the realm of antibiotics, several distinct classes of pyrrolidinone-containing molecules have been identified, each with a specific mode of action against critical bacterial targets. This guide will focus on two prominent examples: the pyrrolidinediones, which inhibit fatty acid biosynthesis, and the pyrrolidine-2,3-diones, which target cell wall synthesis. Additionally, other pyrrolidinone-based antimicrobial agents will be discussed.

Pyrrolidinedione Antibiotics: Inhibitors of Fatty Acid Biosynthesis

A significant class of pyrrolidinone antibiotics functions by inhibiting the bacterial fatty acid synthesis (FASII) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis (FASI) system, making it an attractive target for selective antibacterial therapy.[4][5]

Mechanism of Action: Targeting Acetyl-CoA Carboxylase (ACC)

The natural products moiramide B and andrimid (B1212256) are potent inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid biosynthesis.[2][4][6] ACC is a multi-subunit complex in bacteria, and these pyrrolidinedione antibiotics specifically block the carboxyl-transfer reaction.[6][7] By inhibiting ACC, these compounds prevent the formation of malonyl-CoA, a crucial building block for fatty acid elongation, ultimately leading to the cessation of membrane synthesis and bacterial death.[4]

Below is a diagram illustrating the inhibition of the bacterial fatty acid biosynthesis pathway by pyrrolidinedione antibiotics.

FASII_Inhibition cluster_legend Legend Legend_Enzyme Enzyme Legend_Substrate Substrate/ Product Legend_Inhibitor Inhibitor AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP -> ADP+Pi HCO3- MalonylCoA Malonyl-CoA FabD Malonyl-CoA:ACP transacylase (FabD) MalonylCoA->FabD ACP MalonylACP Malonyl-ACP Elongation Fatty Acid Elongation (Multiple Cycles) MalonylACP->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Membrane Bacterial Cell Membrane FattyAcids->Membrane ACC->MalonylCoA FabD->MalonylACP Pyrrolidinediones Moiramide B, Andrimid Pyrrolidinediones->ACC Inhibition

Diagram 1. Inhibition of Bacterial Fatty Acid Biosynthesis by Pyrrolidinediones.
Quantitative Data: In Vitro Activity

The following table summarizes the in vitro activity of andrimid and moiramide B against various bacterial strains.

CompoundTarget OrganismAssay TypeValueReference
AndrimidE. coli CT A2D2IC5012 nM[6]
AndrimidE. coli CT A2T2 (resistant)IC50500 nM[6]
Moiramide BBacillus subtilisMICNot specified, but potent[2]
Moiramide BS. aureusMICNot specified, potent activity[8]
Moiramide BE. coliMICWeaker activity[2][8]

Pyrrolidine-2,3-diones: Inhibitors of Cell Wall Synthesis

Another promising class of pyrrolidinone antibiotics is the pyrrolidine-2,3-diones, which have been identified as inhibitors of penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[9][10] Inhibition of these enzymes leads to a compromised cell wall and subsequent cell lysis.

Mechanism of Action: Targeting PBP3 of Pseudomonas aeruginosa

Recent studies have identified pyrrolidine-2,3-dione (B1313883) derivatives as novel, non-β-lactam inhibitors of PBP3 from Pseudomonas aeruginosa, a critical pathogen on the WHO priority list.[9][10][11] These compounds act as competitive inhibitors, preventing the transpeptidase activity of PBP3, which is crucial for the cross-linking of the peptidoglycan layer.[11]

The workflow for the discovery and evaluation of these PBP3 inhibitors is outlined in the diagram below.

PBP3_Inhibitor_Workflow cluster_legend Legend Legend_Step Process Step Legend_Compound Compound Class Legend_Outcome Result/Outcome Screening High-Throughput Screening (Protease-targeted library) HitID Hit Identification Screening->HitID PyrrolidineDiones Pyrrolidine-2,3-dione Scaffold HitID->PyrrolidineDiones ChemOpt Chemical Optimization (One-pot, three-component reaction) PyrrolidineDiones->ChemOpt OptimizedCmpds Optimized Derivatives ChemOpt->OptimizedCmpds TargetInhibition In Vitro Target Inhibition Assay (Fluorescence-based PBP3 assay) OptimizedCmpds->TargetInhibition AntibacterialAssay Antibacterial Susceptibility Testing (Broth Microdilution MIC) OptimizedCmpds->AntibacterialAssay BiofilmAssay Anti-Biofilm Activity Assay (MBEC) OptimizedCmpds->BiofilmAssay IC50 IC50 Determination TargetInhibition->IC50 MIC MIC Determination AntibacterialAssay->MIC MBEC MBEC Determination BiofilmAssay->MBEC

Diagram 2. Discovery Workflow for Pyrrolidine-2,3-dione PBP3 Inhibitors.
Quantitative Data: In Vitro Activity against P. aeruginosa PBP3 and Bacterial Growth

The following table presents the IC50 values of selected pyrrolidine-2,3-dione compounds against P. aeruginosa PBP3 and their Minimum Inhibitory Concentrations (MICs) against P. aeruginosa strains.

CompoundPBP3 IC50 (µM)P. aeruginosa PAO1 MIC (µM) (with PMBN)P. aeruginosa Efflux Mutant MIC (µM) (with PMBN)Reference
2 4 ± 6>100>100[12]
34 22 ± 75025[12]
35 16 ± 55025[12]
37 10 ± 25050[12]
39 15 ± 45025[12]

Note: PMBN (Polymyxin B nonapeptide) was used as an outer membrane permeabilizer.

Anti-Biofilm Activity of Pyrrolidine-2,3-diones

In addition to their activity against planktonic bacteria, certain pyrrolidine-2,3-dione derivatives have demonstrated potent anti-biofilm properties against Staphylococcus aureus.[13][14] These compounds show low Minimum Biofilm Eradication Concentration (MBEC) to MIC ratios, indicating their efficacy in eradicating established biofilms.[13][14] Some derivatives also exhibit synergy with conventional antibiotics like vancomycin.[15]

Other Pyrrolidinone-Based Antimicrobial Agents

Anisomycin (B549157)

Anisomycin, also known as flagecidin, is a naturally occurring antibiotic produced by Streptomyces griseolus.[3] It is a potent inhibitor of protein synthesis in eukaryotes and also exhibits antiprotozoal and antifungal activity.[1][3] While its primary use has been as a research tool to study protein synthesis and stress-activated protein kinase pathways, its core pyrrolidine (B122466) structure underscores the potential of this scaffold in developing antimicrobial agents.[16]

2-Pyrrolidone-5-carboxylic Acid (PCA)

2-Pyrrolidone-5-carboxylic acid (PCA) is a natural antimicrobial agent produced by some species of lactic acid bacteria.[17][18] It has shown inhibitory activity against various spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens.[17][19] Studies have also investigated its efficacy in combination with other agents, such as copper sulfate, against drug-resistant Staphylococcus strains, suggesting a potential mechanism targeting the cell wall.[20]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound are prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[23]

  • Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[23]

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. Control wells (no drug) are included to ensure bacterial growth.[23]

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[21]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[21]

PBP3 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the transpeptidase activity of PBP3.[9][11]

  • Reagents: Purified PBP3 enzyme, a fluorogenic substrate (e.g., a thioester artificial substrate), and the test compounds are required.

  • Assay Procedure: The PBP3 enzyme is incubated with various concentrations of the test compound in an appropriate buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The fluorescence signal, generated upon substrate cleavage by active PBP3, is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.[12]

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[13][15]

  • Biofilm Formation: A standardized bacterial inoculum is added to the wells of a specialized biofilm growth device (e.g., Calgary Biofilm Device) and incubated to allow for biofilm formation on pegs.

  • Rinsing: The pegs with the attached biofilms are rinsed to remove planktonic (free-floating) bacteria.

  • Antimicrobial Challenge: The pegs are then placed into a 96-well plate containing serial dilutions of the antimicrobial agent and incubated.

  • Recovery: After the challenge period, the pegs are rinsed and placed in fresh growth medium. The plate is sonicated to dislodge the remaining viable bacteria from the pegs.

  • MBEC Determination: The MBEC is the minimum concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.

Conclusion and Future Prospects

The pyrrolidinone scaffold is a rich source of novel antibacterial agents with diverse mechanisms of action. The inhibition of essential pathways like fatty acid and cell wall synthesis provides a strong rationale for their continued development. The data presented herein highlights the potent in vitro activity of several classes of pyrrolidinone derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The continued exploration of the structure-activity relationships of the pyrrolidinone core will undoubtedly lead to the discovery of next-generation antibiotics to combat the growing challenge of antimicrobial resistance.

References

Antifungal Spectrum of Cissetin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 4, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the antifungal properties of Cissetin, a novel setin-like antibiotic. Due to the limited availability of public data, this guide focuses on the known chemical nature of this compound and provides a framework of standard experimental protocols and potential signaling pathways relevant to antifungal research in the context of its chemical class, pyrrolidinones. Quantitative data on the antifungal spectrum of this compound is not currently available in the public domain.

Introduction

This compound is a pyrrolidinone antibiotic with a novel cis-octalin ring fusion.[1] It has been identified as an antifungal agent, though specific details regarding its spectrum of activity and mechanism of action are not extensively documented in publicly accessible literature.[1] Pyrrolidinone-containing compounds are a known class of biologically active molecules with various therapeutic applications, including antifungal properties. This guide aims to provide researchers with a foundational understanding of the potential antifungal characteristics of this compound and the methodologies required for its evaluation.

Chemical Structure and Class

This compound is characterized as a pyrrolidinone, a five-membered lactam.[1] The broader class of pyrrolidinone derivatives has been investigated for a range of pharmacological activities, including as antibacterial, antiviral, and antifungal agents. The antifungal potential of this class is thought to be linked to the specific substitutions on the pyrrolidinone core, which can influence interactions with fungal-specific targets.

Presumed Antifungal Spectrum and Data (Hypothetical)

While specific minimum inhibitory concentration (MIC) values for this compound are not available, a comprehensive evaluation would typically involve testing against a panel of clinically relevant fungal pathogens. The following table is a template illustrating how such data would be presented.

Table 1: Hypothetical Antifungal Spectrum of this compound (MIC µg/mL)

Fungal Species Strain ID This compound Fluconazole Amphotericin B
Candida albicans ATCC 90028 Data N/A 0.25 - 2 0.125 - 1
Candida glabrata ATCC 90030 Data N/A 4 - 32 0.25 - 2
Candida parapsilosis ATCC 22019 Data N/A 0.5 - 4 0.125 - 1
Cryptococcus neoformans ATCC 208821 Data N/A 2 - 16 0.125 - 1

| Aspergillus fumigatus| ATCC 204305 | Data N/A | >64 | 0.5 - 2 |

Note: The MIC values for Fluconazole and Amphotericin B are representative ranges and can vary between studies and specific strains.

Key Experimental Protocols for Antifungal Susceptibility Testing

To determine the antifungal spectrum of a novel compound like this compound, standardized methodologies are employed. The following are detailed protocols for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 30°C for Cryptococcus spp., 28-35°C for Aspergillus spp.) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in 96-well microtiter plates containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: Plates are incubated at the appropriate temperature for 24-48 hours (or longer for slow-growing fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the drug-free control well.

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of a compound over time.

Protocol:

  • Preparation: A fungal suspension is prepared in a suitable broth medium (e.g., RPMI-1640) to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Exposure: this compound is added to the fungal suspensions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A drug-free control is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.

  • Quantification: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colonies (CFU/mL) is counted.

  • Analysis: The change in CFU/mL over time is plotted for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action for this compound is not yet elucidated. However, based on its pyrrolidinone structure, several potential fungal targets and pathways could be affected. The following diagrams illustrate hypothetical mechanisms and workflows relevant to the study of novel antifungal agents.

experimental_workflow cluster_discovery Compound Discovery & Characterization cluster_invitro In Vitro Antifungal Evaluation cluster_moa Mechanism of Action Studies start Isolate this compound struct Elucidate Structure start->struct mic MIC Determination struct->mic mfc MFC Determination mic->mfc timekill Time-Kill Assays mic->timekill target_id Target Identification timekill->target_id pathway Signaling Pathway Analysis target_id->pathway synergy Synergy Studies pathway->synergy

Caption: A generalized workflow for the discovery and characterization of a novel antifungal agent like this compound.

potential_antifungal_targets cluster_cell_wall Cell Wall Integrity cluster_cell_membrane Cell Membrane Function cluster_cellular_processes Cellular Processes This compound This compound (Pyrrolidinone) chitin Chitin Synthesis This compound->chitin Inhibition? glucan β-Glucan Synthesis This compound->glucan Inhibition? ergosterol Ergosterol Biosynthesis This compound->ergosterol Inhibition? membrane_potential Membrane Potential This compound->membrane_potential Disruption? protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibition? dna_synthesis DNA/RNA Synthesis This compound->dna_synthesis Inhibition?

Caption: Potential molecular targets for antifungal compounds within a fungal cell.

Conclusion

This compound represents a novel antifungal agent with a unique chemical structure. While its full antifungal spectrum and mechanism of action remain to be elucidated, its classification as a pyrrolidinone suggests potential for activity against a range of fungal pathogens. The experimental protocols and hypothetical frameworks presented in this guide provide a roadmap for the further investigation of this compound and other novel antifungal compounds. Further research is imperative to determine the clinical and therapeutic potential of this antibiotic.

References

Cissetin (Fisetin) Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the naturally occurring flavonoid, cissetin, more commonly known as fisetin (B1672732). Fisetin's therapeutic potential is the subject of extensive research, making a thorough understanding of its chemical stability paramount for accurate and reproducible experimental results. This document outlines the critical factors influencing fisetin's degradation, provides quantitative data on its stability under various conditions, and details established experimental protocols for its handling and analysis.

Physicochemical Properties and Factors Influencing Stability

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a polyphenolic compound known for its antioxidant, anti-inflammatory, and senolytic properties. However, its chemical structure, containing multiple hydroxyl groups and a pyrone ring, renders it susceptible to degradation under several environmental conditions.

Key Factors Affecting Fisetin Stability:

  • pH: Fisetin is most stable in neutral to slightly acidic conditions (pH below 7).[1] In alkaline environments, the phenolic hydroxyl groups are more prone to ionization and subsequent oxidation, leading to accelerated degradation.[1]

  • Temperature: Elevated temperatures significantly increase the rate of fisetin degradation.[2] For optimal stability, it should be stored at cool temperatures.

  • Light: Fisetin is photosensitive and can degrade upon exposure to light.[2]

  • Solvent: The choice of solvent plays a crucial role in fisetin's stability. It is more stable in its dry, powdered form or when dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) compared to aqueous solutions.[2] Aqueous solutions are not recommended for storage for more than a day.[3]

  • Presence of Other Molecules: Co-existing proteins, such as casein and soybean protein, can enhance the stability of fisetin in solution.[4][5] This is likely due to hydrophobic interactions that protect the fisetin molecule from degradation.[4][6]

Quantitative Stability Data

The degradation of fisetin generally follows first-order kinetics. The rate of degradation is highly dependent on pH and temperature.

Table 1: Degradation Rate Constant (k) and Half-Life (t½) of Fisetin at Different pH Values (Temperature: 37°C)

pHDegradation Rate Constant (k) (h⁻¹)Half-Life (t½) (hours)
6.08.30 x 10⁻³83.5
7.50.2023.4

Data sourced from Wang & Zhao (2016).[4][6][7]

Table 2: Degradation Rate Constant (k) of Fisetin at Different Temperatures (pH 7.0)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
37-
500.124
650.490

Data sourced from Wang & Zhao (2016).[4][6][7]

Recommended Storage Conditions

To ensure the integrity of fisetin for research and development purposes, the following storage conditions are recommended:

  • Solid Form: Fisetin powder should be stored in a cool, dry, and dark place.[2] Using a desiccator or a vacuum-sealed container can prevent moisture absorption.[2] When stored under these optimal conditions, fisetin powder can be stable for months to years.[2] For long-term storage, temperatures of -20°C are recommended.[3]

  • Solutions:

    • Stock Solutions: It is advisable to prepare stock solutions in organic solvents such as DMSO or ethanol.[2][3] A stock solution in DMSO can be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[8]

    • Aqueous Solutions: Due to its limited stability, aqueous solutions of fisetin should be prepared fresh for each experiment and are not recommended for storage for more than one day.[3]

Experimental Protocols

Protocol for Preparation of a Fisetin Stock Solution (10 mM in DMSO)

Materials:

  • Fisetin powder (Molecular Weight: 286.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Accurately weigh 2.86 mg of fisetin powder and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[8]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[8]

Protocol for Studying Fisetin Degradation Kinetics using UV-Vis Spectrophotometry

Materials:

  • Fisetin stock solution (in DMSO)

  • Appropriate buffers of desired pH values

  • UV-Vis spectrophotometer

  • Temperature-controlled water baths or incubators

  • Quartz cuvettes

Procedure:

  • Prepare working solutions of fisetin by diluting the stock solution in the desired buffers to a final concentration suitable for spectrophotometric analysis (e.g., ensuring the initial absorbance is within the linear range of the instrument).

  • Set the water baths to the desired temperatures (e.g., 37°C, 50°C, 65°C).

  • Place the flasks containing the working fisetin solutions into the respective water baths to equilibrate.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Measure the absorbance of each aliquot at the maximum wavelength (λmax) of fisetin, which is approximately 362 nm.[9] Use the corresponding buffer as a blank.

  • Record the absorbance values.

Data Analysis:

The degradation of fisetin follows first-order kinetics. The natural logarithm of the absorbance (or concentration) versus time will yield a linear plot with a slope equal to the negative degradation rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Signaling Pathways Modulated by Fisetin

Fisetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Fisetin_PI3K_Akt_mTOR_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K mTORC1 mTORC1 Fisetin->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellSurvival Cell Survival & Growth p70S6K->CellSurvival _4EBP1->CellSurvival

Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.

Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][10] By inhibiting key components like PI3K and mTOR, fisetin can suppress the proliferation of cancer cells.[11]

Fisetin_Nrf2_ARE_Pathway Fisetin Fisetin Keap1 Keap1 Fisetin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus AntioxidantGenes Antioxidant Genes (e.g., HO-1, GCLC) ARE->AntioxidantGenes

Caption: Fisetin activates the Nrf2-ARE antioxidant pathway.

Fisetin can activate the Nrf2-ARE signaling pathway, a master regulator of the cellular antioxidant response.[2][6] It does so by inhibiting Keap1, which leads to the stabilization and nuclear translocation of Nrf2.[2] This, in turn, upregulates the expression of antioxidant genes, protecting cells from oxidative stress.[2][6]

Fisetin_Apoptosis_Pathway Fisetin Fisetin Bax Bax (Pro-apoptotic) Fisetin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Fisetin->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fisetin induces apoptosis through the mitochondrial pathway.

Fisetin can induce programmed cell death (apoptosis) in cancer cells by modulating the intrinsic mitochondrial pathway.[1][7] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1][7]

Degradation Products

Under oxidative conditions, fisetin can degrade into smaller phenolic compounds. The primary degradation products resulting from the cleavage of the C-ring are protocatechuic acid and β-resorcylic acid.[1] The degradation of fisetin into these compounds may alter its biological activity.[1]

Conclusion

The stability of fisetin is a critical consideration for its use in research and drug development. It is highly susceptible to degradation by alkaline pH, elevated temperatures, and light. To maintain its integrity, fisetin should be stored as a dry powder in a cool, dark, and dry environment. For experimental use, freshly prepared aqueous solutions are recommended, while stock solutions in DMSO can be stored at low temperatures for extended periods. Adherence to these guidelines and protocols will help ensure the accuracy and reliability of studies involving this promising natural compound.

References

Methodological & Application

Cissetin In Vitro Antifungal Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cissetin has been identified as a setin-like antibiotic with a novel cis-octalin ring fusion and is classified as an antifungal agent.[1] The increasing prevalence of invasive fungal infections and the rise of antifungal resistance necessitate the development and evaluation of new antifungal compounds like this compound. Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of any potential new antifungal drug. This document provides a detailed protocol for determining the antifungal activity of this compound using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Data Presentation

As specific quantitative data for this compound against various fungal pathogens is not yet widely published, the following table presents a hypothetical summary of potential MIC values. This serves as an example for data presentation and comparison. Researchers should replace this with their experimentally determined data.

Fungal SpeciesStrainThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicansATCC 900284 - 160.25 - 1
Candida glabrataATCC 900308 - 328 - 32
Cryptococcus neoformansATCC 901122 - 82 - 8
Aspergillus fumigatusATCC 20430516 - >641 - 4

Note: These values are for illustrative purposes only. MIC values can be influenced by various factors including the specific strain, medium, and incubation conditions.[3]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay for Yeasts (adapted from CLSI M27)

This protocol is designed for testing the susceptibility of yeast species such as Candida spp. and Cryptococcus spp. to this compound.

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Glucose

  • Sterile distilled water

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., fluconazole)

  • Fungal isolates

Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to create a working stock at 100 times the highest final concentration to be tested.

  • Preparation of RPMI 1640 Medium:

    • Prepare RPMI 1640 medium according to the manufacturer's instructions, buffering to pH 7.0 with MOPS buffer.[3]

    • The glucose concentration should be adjusted to 0.2%.[3]

    • Sterilize by filtration.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure a pure and viable culture.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[4]

  • Assay Plate Preparation:

    • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the dilution series.

    • Include a growth control well (containing RPMI medium and fungal inoculum but no this compound) and a sterility control well (containing RPMI medium only) on each plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

    • Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

  • Endpoint Determination and Data Analysis:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[2]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Antifungal Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution E Perform Serial Dilutions of this compound A->E B Prepare Fungal Inoculum F Inoculate with Fungal Suspension B->F C Prepare RPMI 1640 Medium D Dispense Medium in 96-Well Plate C->D D->E E->F G Incubate at 35°C for 24-48h F->G H Read Results (Visual/Spectrophotometer) G->H I Determine MIC H->I

Caption: Workflow for the broth microdilution antifungal susceptibility testing of this compound.

Potential Signaling Pathway Affected by Antifungal Agents

While the specific mechanism of action for this compound is not yet elucidated, many antifungal agents impact the fungal cell wall, a structure essential for viability and not present in human cells.[5] Disruption of the cell wall can trigger the Cell Wall Integrity (CWI) signaling pathway.

G Generalized Fungal Cell Wall Integrity (CWI) Pathway A Cell Wall Stress (e.g., this compound) B Sensors A->B Induces C Rho1-GTP B->C Activates D Pkc1 C->D Activates E MAPK Cascade (Bck1, Mkk1/2, Mpk1) D->E Phosphorylates F Transcription Factors (e.g., Rlm1) E->F Activates G Gene Expression (Cell wall repair genes) F->G Upregulates

Caption: A representative diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for the Preparation of Fisetin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables. It has garnered significant interest within the research and drug development communities due to its diverse biological activities. For reproducible and accurate in vitro and in vivo studies, the correct preparation of Fisetin stock solutions is crucial. These application notes provide detailed protocols for the solubilization and storage of Fisetin.

Data Presentation

The following table summarizes the solubility and storage information for Fisetin.

ParameterDetailsSource
Molecular Formula C₁₅H₁₀O₆[1]
Molecular Weight 286.2 g/mol [1]
Appearance Crystalline solid[1]
Solubility in Organic Solvents
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~5 mg/mL[1]
Aqueous Solubility Sparingly soluble[1]
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[1]
Storage of Solid Compound -20°C for ≥ 4 years[1]
Storage of Stock Solutions Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Aqueous Solution Stability Not recommended for storage for more than one day.[1]

Experimental Protocols

1. Safety Precautions

  • Always handle Fisetin powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[3][4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5][6]

  • Review the Safety Data Sheet (SDS) for Fisetin before handling.[1][6]

2. Preparation of a 10 mM Fisetin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Fisetin in DMSO, a commonly used solvent for in vitro studies.

Materials:

  • Fisetin powder (MW: 286.2 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weighing: Accurately weigh out the desired amount of Fisetin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.86 mg of Fisetin (Calculation: 10 mmol/L * 1 L/1000 mL * 286.2 g/mol * 1000 mg/g * 1 mL = 2.86 mg).

  • Dissolution: Add the weighed Fisetin powder to a sterile tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously until the Fisetin powder is completely dissolved.[2] If necessary, sonication can be used to aid dissolution.[2]

  • Sterilization (Optional): If sterility is critical for downstream applications, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.[2]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[2] Store the aliquots at -20°C or -80°C.[2]

3. Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[2] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment.[2]

  • To minimize precipitation of the hydrophobic Fisetin compound upon dilution in aqueous media, ensure thorough mixing.[2] Pre-warming the cell culture medium to 37°C can also help maintain solubility.[2]

  • Aqueous solutions of Fisetin are not stable and it is recommended to prepare them fresh for each experiment and not store them for more than one day.[1]

Mandatory Visualization

G Workflow for Preparing Fisetin Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Fisetin Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve filter 4. (Optional) Sterilize with 0.22 µm filter dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store dilute 7. Dilute in Aqueous Buffer for Use store->dilute For Experiments

Caption: Workflow for the preparation and storage of a Fisetin stock solution.

References

Application Notes and Protocols for Cissetin and Related Compounds in Microbial Sensitivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cissetin and Equisetin: Scientific literature provides limited specific data on a compound explicitly named "this compound," with one study identifying it as a "setin-like antibiotic with a novel cis-octalin ring fusion".[1] However, extensive research is available for a closely related and well-studied compound, Equisetin. This document will focus on the application of Equisetin as a representative setin-like compound for microbial sensitivity testing, with the provided protocols being broadly applicable to novel antimicrobial agents like this compound.

Introduction to Equisetin's Antimicrobial Activity

Equisetin is a natural product known for its diverse biological activities, including antibacterial and antifungal properties.[1][2] It has demonstrated significant potential in combating multi-drug resistant (MDR) bacteria, particularly when used in combination with other antibiotics.[3] Research indicates that Equisetin can restore the sensitivity of MDR Gram-negative bacteria to antibiotics like colistin.[3] Its mechanism of action is multifaceted, involving the disruption of the bacterial outer membrane, leading to increased intracellular accumulation of the co-administered antibiotic and a subsequent increase in reactive oxygen species (ROS), contributing to bacterial cell death.[2][3]

Quantitative Data: Synergistic Activity of Equisetin

The following table summarizes the synergistic antimicrobial activity of Equisetin in combination with Colistin against various multi-drug resistant Gram-negative bacterial isolates.

Bacterial SpeciesNumber of IsolatesEquisetin Concentration (µg/mL)Colistin Concentration (µg/mL)Inhibition Rate (%)Reference
mcr-1 positive clinical isolates2341100[3]
Colistin-resistant E. coliNot Specified41>99.9 (in 1 hour)[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Materials:

  • Test compound (e.g., this compound or Equisetin) stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the bacterial inoculum by suspending isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5][6]

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader or inoculating loop

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis start Start: Isolate Bacterial Colony prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate_mic Incubate (37°C, 16-20h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_mbc Plate from Wells with No Growth read_mic->plate_mbc analyze Analyze and Report Results read_mic->analyze incubate_mbc Incubate (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc read_mbc->analyze

Caption: Workflow for determining MIC and MBC of a test compound.

Proposed Synergistic Mechanism of Equisetin and Colistin

Equisetin and Colistin Synergistic Mechanism cluster_extracellular Extracellular cluster_bacterium Gram-Negative Bacterium Colistin Colistin OM Outer Membrane Colistin->OM Disrupts Outer Membrane Integrity Equisetin Equisetin IM Inner Membrane Equisetin->IM OM->Equisetin Facilitates Entry ROS Increased Reactive Oxygen Species (ROS) IM->ROS Promotes Intracellular Accumulation Death Bacterial Cell Death ROS->Death Induces

Caption: Proposed mechanism of synergistic action between Equisetin and Colistin.

References

Application Notes and Protocols for the Use of Fisetin in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated significant antifungal properties against a range of pathogenic fungi.[1][2] These application notes provide a comprehensive overview of the utility of fisetin in fungal cell culture, including its mechanism of action, protocols for evaluating its antifungal activity, and methods to investigate its effects on fungal cellular pathways. The information presented herein is intended to guide researchers in the effective use of fisetin as a potential antifungal agent in their studies.

Mechanism of Action

Fisetin exerts its antifungal effects through a multi-targeted mechanism, primarily by disrupting the integrity and function of the fungal cell membrane.[3][4] Key aspects of its mechanism of action include:

  • Ergosterol (B1671047) Biosynthesis Inhibition: Fisetin has been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1][2] This disruption leads to altered membrane fluidity and permeability.

  • Membrane Permeabilization: By binding to ergosterol and affecting membrane structure, fisetin increases the permeability of the fungal cell membrane.[3] This leads to the leakage of essential intracellular components, such as ions, DNA, and proteins, ultimately resulting in cell death.[3][4]

  • Induction of Apoptosis-Like Cell Death: Fisetin treatment can induce an apoptosis-like cascade in fungal cells, characterized by hallmarks such as the production of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA fragmentation.[5]

Quantitative Data: Antifungal Activity of Fisetin

The antifungal potency of fisetin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for fisetin against various fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans78[3]
Candida glabrata39[3]
Candida krusei39[3]
Candida parapsilosis19.5[3]
Cryptococcus neoformans<128[2]
Cryptococcus gattiiNot specified[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the antifungal properties and mechanism of action of fisetin in fungal cell culture.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[6][7]

Materials:

  • Fisetin stock solution (in DMSO)

  • Fungal culture

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Prepare Fisetin Dilutions:

    • Perform serial two-fold dilutions of the fisetin stock solution in RPMI-1640 medium in the 96-well plate to cover a desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the fisetin dilutions.

    • Include a positive control (fungal inoculum without fisetin) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of fisetin that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the positive control, as determined visually or spectrophotometrically.[8]

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, and loss of membrane integrity, a feature of late apoptosis or necrosis.[5][9]

Materials:

  • Fungal cells (treated with fisetin and untreated control)

  • Protoplasting solution (e.g., zymolyase or lyticase)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest fungal cells by centrifugation and wash them with PBS.

    • If working with yeast, proceed to protoplast generation. For filamentous fungi, generate protoplasts from the hyphae.[5]

  • Protoplast Generation:

    • Resuspend the cell pellet in a suitable protoplasting solution and incubate until cell wall digestion is complete (monitor microscopically).

    • Gently wash the protoplasts with a buffer containing an osmotic stabilizer.

  • Staining:

    • Resuspend the protoplasts in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5]

  • Analysis:

    • Analyze the stained cells promptly by flow cytometry or fluorescence microscopy.

    • Interpretation:

      • Annexin V-FITC positive, PI negative: Early apoptotic cells.

      • Annexin V-FITC positive, PI positive: Late apoptotic or necrotic cells.

      • Annexin V-FITC negative, PI negative: Live cells.

Protocol 3: Evaluation of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[5]

Materials:

  • Fungal cells (treated with fisetin and untreated control)

  • JC-1 dye

  • PBS or appropriate buffer

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest and wash fungal cells, then resuspend them in the appropriate medium or buffer.

  • Staining:

    • Add JC-1 to the cell suspension at a final concentration of 1-10 µg/mL and incubate at 37°C for 15-30 minutes.

  • Washing:

    • Wash the cells to remove excess dye.

  • Analysis:

    • Measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathways

The following diagram illustrates the putative signaling pathways affected by fisetin in fungal cells, leading to cell death.

Fisetin_Mechanism cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Effects Fisetin Fisetin Ergosterol Ergosterol Biosynthesis Fisetin->Ergosterol Inhibits ROS Increased ROS Production Fisetin->ROS MembranePermeability Increased Membrane Permeability Ergosterol->MembranePermeability Leads to MembranePermeability->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis

Caption: Putative mechanism of action of fisetin in fungal cells.

The diagram below depicts key fungal signaling pathways that are often involved in the response to cell wall and membrane stress, which can be activated by compounds like fisetin.

Fungal_Stress_Response cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway cluster_Calcineurin Calcineurin Pathway Stress Cell Wall/Membrane Stress (e.g., from Fisetin) PKC1 PKC1 Stress->PKC1 HOG1 HOG1 Stress->HOG1 Ca2 Ca2+ Influx Stress->Ca2 MAPK_CWI MAP Kinase Cascade (Mkc1) PKC1->MAPK_CWI TF_CWI Transcription Factors (e.g., Rlm1) MAPK_CWI->TF_CWI CWI_Response Cell Wall Repair/ Chitin Synthesis TF_CWI->CWI_Response TF_HOG Transcription Factors HOG1->TF_HOG HOG_Response Osmotic Stress Response TF_HOG->HOG_Response Calcineurin Calcineurin Ca2->Calcineurin TF_Calc Transcription Factors (e.g., Crz1) Calcineurin->TF_Calc Calc_Response Stress Response/ Ion Homeostasis TF_Calc->Calc_Response

Caption: Key fungal stress response signaling pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the antifungal properties of a compound like fisetin.

Antifungal_Workflow Start Start: Fungal Culture MIC Determine MIC (Protocol 1) Start->MIC Mechanism Investigate Mechanism of Action MIC->Mechanism ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI) Mechanism->ApoptosisAssay MitoAssay Mitochondrial Function Assays (e.g., JC-1) Mechanism->MitoAssay MembraneAssay Membrane Permeability Assays Mechanism->MembraneAssay End End: Data Analysis & Interpretation ApoptosisAssay->End MitoAssay->End MembraneAssay->End

Caption: Experimental workflow for antifungal compound evaluation.

Conclusion

Fisetin presents a promising natural compound for the development of novel antifungal therapies. Its mechanism of action, centered on the disruption of the fungal cell membrane, offers a selective target. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the antifungal potential of fisetin and other related compounds in their own laboratory settings. Further investigation into its effects on various fungal signaling pathways will undoubtedly provide deeper insights into its therapeutic promise.

References

Fisetin in Preclinical Research: Application Notes and Protocols for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1] It has garnered significant attention in preclinical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and senolytic properties.[1][2] These therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways.[3] This document provides detailed application notes and standardized protocols for the in vivo administration of fisetin in animal models, primarily focusing on mice, to aid researchers in designing and executing robust preclinical studies.

Data Presentation: Fisetin Dosage in In vivo Models

The following tables summarize the dosages and administration routes of fisetin used in various preclinical animal models.

Table 1: Fisetin Dosage in Cancer Models

Animal ModelCancer TypeFisetin DosageAdministration RouteDuration of TreatmentKey FindingsReference(s)
Athymic Nude MiceLiver Cancer (orthotopic)20, 40, 80 mg/kgIntraperitoneal (i.p.)Daily for 7 weeksInhibited tumor growth, prolonged survival.[4][4]
Athymic Nude MiceLiver Cancer (xenograft)50, 100 mg/kgIntraperitoneal (i.p.)-Reduced tumor volume in a dose-dependent manner.[5][5]
BALB/c MiceMammary Carcinoma (orthotopic)223 mg/kgIntraperitoneal (i.p.)21 daysSuppressed tumor growth and enhanced apoptosis.[6][6]
Swiss Albino MiceLung Cancer (B(a)P-induced)25 mg/kgOral-Inhibited tumor growth and induced apoptosis.[7][7]
C57BL/6 MiceLewis Lung Carcinoma (xenograft)223 mg/kgIntraperitoneal (i.p.)-Reduced tumor volume.[7][8][7][8]
Athymic Nude MiceProstate Cancer (xenograft)1 mg/animalIntraperitoneal (i.p.)Twice weeklyInhibited tumor growth.[9][9]

Table 2: Fisetin Dosage in Neuroprotection and Anti-inflammatory Models

Animal ModelConditionFisetin DosageAdministration RouteDuration of TreatmentKey FindingsReference(s)
RatsSpinal Cord Injury10, 20, 40 mg/kgOral4 weeksExerted neuroprotective effects.[10][10]
C57BL/6 MiceAcute Otitis Media (LPS-induced)10, 20 mg/kgIntragastric10 daysAmeliorated middle ear injury.[11][11]
C57BL/6N MiceNeuroinflammation (LPS-induced)20 mg/kg/day-2 weeksSuppressed neuroinflammation and apoptotic neurodegeneration.[12][12]
MiceTraumatic Brain Injury25, 50 mg/kg--Attenuated cognitive impairment.[13][13]

Table 3: Fisetin Dosage in Senolytic Studies

Animal ModelConditionFisetin DosageAdministration RouteDuration of TreatmentKey FindingsReference(s)
Aged Wild-type MiceAging100 mg/kgOral Gavage5 daysReduced senescent cell burden.[14][14]
Aged Wild-type MiceAging500 ppm (500 mg/kg) in dietOral (in diet)Late-lifeExtended healthspan and lifespan.[14][14]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of Fisetin in Mice

Objective: To prepare a fisetin solution and administer it accurately to mice via oral gavage.

Materials:

  • Fisetin powder

  • Vehicle (e.g., 60% Phosal 50 PG:30% PEG400:10% ethanol, or 1% Dimethyl sulfoxide (B87167) (DMSO) in an aqueous solution)[10][14]

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 1 mL syringes

  • 20-22 gauge oral gavage needles (1.5-2 inches long, with a ball tip)[15]

  • Mouse restraint device (optional)

  • Personal protective equipment (gloves, lab coat)

Procedure:

A. Fisetin Solution Preparation:

  • Calculate the total amount of fisetin required for the study based on the number of mice, the desired dosage, and the treatment schedule.

  • Weigh the calculated amount of fisetin powder using an analytical balance.

  • Add the fisetin powder to the chosen vehicle in a sterile tube.

  • Vortex the mixture vigorously until the fisetin is completely dissolved or a homogenous suspension is formed. Sonication can be used to aid dissolution if necessary.[15]

  • Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions regularly based on the compound's stability.[15]

B. Oral Gavage Administration:

  • Gently restrain the mouse, either manually or using a restraint device, ensuring the head and body are immobilized.[15]

  • Calculate the volume of the fisetin solution to be administered based on the mouse's body weight and the desired dosage. A typical gavage volume for mice is 5-10 mL/kg.[15]

  • Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, advancing it along the esophagus into the stomach. The needle should pass smoothly without resistance.[15]

  • Slowly depress the syringe plunger to deliver the solution.

  • Gently withdraw the needle.

  • Return the mouse to its cage and monitor for any signs of distress.[15]

  • Record all administration details.

Protocol 2: Intraperitoneal (i.p.) Injection of Fisetin in Mice

Objective: To administer fisetin to mice via intraperitoneal injection.

Materials:

  • Prepared fisetin solution (dissolved in a suitable vehicle like DMSO)[4]

  • Sterile 1 mL syringes

  • Sterile needles (e.g., 25-27 gauge)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Prepare the fisetin solution as described in Protocol 1A, using a vehicle suitable for intraperitoneal injection (e.g., DMSO).[4]

  • Gently restrain the mouse, exposing the lower abdominal area.

  • Calculate the required injection volume based on the mouse's body weight and the desired dosage.

  • Draw the calculated volume into a sterile syringe.

  • Insert the needle into the lower quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.

  • Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Slowly inject the fisetin solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

  • Record all injection details.

Visualizations: Signaling Pathways and Experimental Workflow

Fisetin's Anti-Cancer Signaling Pathways

Fisetin_Cancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits NFkB NF-κB Fisetin->NFkB Inhibits ERK ERK Fisetin->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation VEGF VEGF NFkB->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis

Caption: Fisetin inhibits cancer by targeting key signaling pathways.

General In Vivo Experimental Workflow for Fisetin Studies

Fisetin_Workflow A Animal Model Selection (e.g., Nude Mice, C57BL/6) B Tumor Cell Implantation (for cancer models) A->B C Animal Grouping & Randomization B->C E Fisetin Administration (Oral Gavage / i.p. Injection) C->E D Fisetin Preparation (Vehicle, Concentration) D->E F Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (e.g., Histology, Western Blot) F->G H Data Analysis G->H

Caption: A typical workflow for in vivo studies with fisetin.

Fisetin's Senolytic Mechanism of Action

Fisetin_Senolytic Fisetin Fisetin SenescentCell Senescent Cell Fisetin->SenescentCell Targets SurvivalPathways Pro-survival Pathways (e.g., BCL-2 family) Fisetin->SurvivalPathways Inhibits Apoptosis Apoptosis Fisetin->Apoptosis Induces SenescentCell->SurvivalPathways SASP Senescence-Associated Secretory Phenotype (SASP) SenescentCell->SASP SurvivalPathways->Apoptosis Inflammation Tissue Inflammation SASP->Inflammation

Caption: Fisetin induces apoptosis in senescent cells.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Fisetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Fisetin using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1][2] It has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anticancer, and neuroprotective effects.[1][3] Accurate and reliable quantification of Fisetin in pure form, formulations, and biological matrices is crucial for research, quality control, and pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for this purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition 1Condition 2
HPLC System Standard HPLC with UV DetectorUltrafast Liquid Chromatography System
Column Phenomenex C18[4]Newcrom R1[1]
Column Dimensions 4.6 x 150 mm, 5 µm[1]4.6 x 150 mm, 5 µm[1]
Mobile Phase Methanol (B129727) and 0.1% Orthophosphoric Acid (55:45 v/v)[4]Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (25:75 v/v)[1]
Flow Rate 1.0 mL/min[4]1.0 mL/min[1]
Detection Wavelength 362 nm[3][4]250 nm[1]
Injection Volume 20 µL (Typical)20 µL (Typical)
Column Temperature AmbientAmbient
Run Time ~10 minutes~10 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation

  • Condition 1: Prepare a mixture of methanol and 0.1% orthophosphoric acid in water in a 55:45 (v/v) ratio.[4]

  • Condition 2: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water in a 25:75 (v/v) ratio.[1]

  • Degas the mobile phase by sonication for at least 15 minutes before use.

2.2.2. Standard Stock Solution Preparation

  • Accurately weigh and dissolve an appropriate amount of Fisetin reference standard in methanol to obtain a stock solution of 1 mg/mL.[2]

2.2.3. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 2–12 µg/mL).[2][4]

2.2.4. Sample Preparation

  • For Pure Form: Dissolve the Fisetin sample in the mobile phase to achieve a concentration within the calibration range.

  • For Formulations (e.g., Mucoadhesive Microemulsion): Dilute a known amount of the formulation (e.g., 10 mg) with a suitable solvent like methanol (e.g., in 10 mL) to extract the Fisetin.[2] Further dilute with the mobile phase if necessary.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) R² ≥ 0.99[4]0.993 over 2–12 µg/mL[4]
Accuracy (% Recovery) 95% - 105%[3]96% - 98%[4]
Precision (%RSD) %RSD ≤ 2%[3][4]< 2%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.425 µg/mL[2][4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.287 µg/mL[2][4]
Specificity No interference at the retention time of FisetinConfirmed by comparing chromatograms of blank, standard, and sample.
Robustness %RSD ≤ 2% for small variations in method parametersNo significant change in response with minor changes in flow rate and mobile phase composition.[3]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of Fisetin.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation H Calibration Curve Generation B->H C Sample Preparation E Sample Injection C->E D->E F Data Acquisition E->F G Peak Integration F->G G->H I Quantification of Fisetin H->I

Caption: Experimental workflow for Fisetin analysis by HPLC.

Data Presentation

The primary output of the HPLC analysis is a chromatogram. The retention time for standard Fisetin is approximately 7.48 minutes under the specified conditions.[4]

Table 3: Representative Quantitative Data

SampleRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (2 µg/mL)7.481502342.0
Standard 2 (6 µg/mL)7.484510236.0
Standard 3 (12 µg/mL)7.4890256712.0
Sample 17.453897455.2
Sample 27.466234518.3

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of Fisetin. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and for the quantification of Fisetin in various formulations.

References

Cissetin: Application Notes and Protocols for Agricultural Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cissetin is a novel investigational compound demonstrating significant potential as a broad-spectrum antifungal agent for agricultural applications. Its unique mode of action and efficacy against a wide range of phytopathogenic fungi make it a promising candidate for the development of new, environmentally sustainable crop protection strategies.[1][2] These application notes provide detailed protocols for in vitro evaluation of this compound's antifungal properties and offer insights into its potential mechanisms of action.

Putative Mechanism of Action

While the precise mechanism of this compound is under investigation, preliminary studies suggest that it may interfere with critical fungal signaling pathways responsible for cell wall integrity and stress response.[3][4] One hypothesized target is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is essential for fungal growth, development, and pathogenicity.[3][5] By disrupting this pathway, this compound may inhibit hyphal growth and compromise the fungus's ability to infect plant tissues.[1][5]

G cluster_0 Fungal Cell ext_stress External Stress (e.g., this compound) receptor Cell Surface Receptor ext_stress->receptor bck1 Bck1 (MAPKKK) receptor->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mkc1 Mkc1 (MAPK) mkk2->mkc1 tf Transcription Factors mkc1->tf nucleus Nucleus tf->nucleus genes Cell Wall Synthesis Genes nucleus->genes  Transcription cell_wall Compromised Cell Wall genes->cell_wall  Inhibited Protein Synthesis This compound This compound This compound->mkk2  Inhibition

Caption: Hypothesized this compound mechanism targeting the fungal cell wall integrity MAPK pathway.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against several key agricultural fungal pathogens. Data are presented as the half-maximal effective concentration (EC50), which is the concentration of this compound required to inhibit 50% of fungal growth.

Fungal PathogenCommon DiseaseHost Crop(s)This compound EC50 (µg/mL)
Botrytis cinereaGray MoldGrapes, Strawberries, Tomatoes15.8
Fusarium graminearumFusarium Head BlightWheat, Barley, Corn21.3
Sclerotinia sclerotiorumWhite MoldSoybeans, Canola, Sunflowers12.5
Rhizoctonia solaniDamping-off, Root RotVarious18.9
Alternaria solaniEarly BlightPotatoes, Tomatoes25.1
Colletotrichum circinansAnthracnoseOnions, Garlic22.7

Note: These data are representative and may vary depending on the specific fungal isolate and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay

This protocol details the determination of this compound's effect on the radial growth of fungal mycelium on a solid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of target fungal pathogens

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a series of this compound concentrations by amending molten PDA (cooled to ~50°C) with the appropriate volume of the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1% v/v).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.[6]

  • Prepare a negative control (PDA with solvent only) and a positive control (PDA with a known commercial fungicide).

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (treatment and control).[6]

  • Seal the plates with parafilm and incubate at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treatment plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • Fungal spore suspension (concentration adjusted to ~10^5 spores/mL)

  • Potato Dextrose Broth (PDB) or sterile distilled water

  • Microscope slides or microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a series of this compound dilutions in PDB or sterile distilled water.

  • Add an equal volume of the fungal spore suspension to each this compound dilution.

  • Include a negative control (spores in PDB/water with solvent) and a positive control (spores with a known fungicide).

  • Pipette a small aliquot of each mixture onto a microscope slide or into the well of a microtiter plate.

  • Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 6-24 hours).

  • Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition for each this compound concentration.

  • Determine the EC50 value for spore germination inhibition as described in Protocol 1.[7]

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel antifungal compound like this compound.

G start Start: this compound Compound prep Prepare Stock Solutions & Serial Dilutions start->prep isolate Isolate & Culture Phytopathogenic Fungi start->isolate in_vitro In Vitro Antifungal Assays prep->in_vitro isolate->in_vitro mycelial Mycelial Growth Inhibition Assay in_vitro->mycelial spore Spore Germination Assay in_vitro->spore data Data Collection & Analysis (EC50 Calculation) mycelial->data spore->data mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) data->mechanism in_planta In Planta / Greenhouse Trials data->in_planta end End: Efficacy & Safety Profile mechanism->end in_planta->end

Caption: General experimental workflow for the evaluation of this compound's antifungal properties.

Conclusion

This compound represents a promising new avenue for the development of effective and sustainable agricultural fungicides. The protocols and data presented here provide a foundational framework for further research into its efficacy and mode of action. Future studies should focus on in planta experiments to validate these in vitro findings and to assess the compound's performance under field conditions.[8] The elucidation of its precise molecular targets will be crucial for optimizing its application and for the potential development of second-generation derivatives with enhanced activity.

References

Casticin: A Promising Lead Compound for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casticin (B192668), a polymethoxyflavone derived from the fruits of Vitex species, has emerged as a significant lead compound in the field of oncology drug discovery.[1][2] Extensive preclinical research highlights its potential as an antineoplastic agent, demonstrating a range of therapeutic properties including the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anticancer activities of casticin.

Biological Activity and Mechanism of Action

Casticin exerts its anticancer effects through the modulation of multiple critical signaling pathways that are often dysregulated in cancer.[2][4] The primary mechanisms of action involve the inhibition of the PI3K/Akt/mTOR and NF-κB signaling cascades, which are crucial for tumor cell survival, proliferation, and resistance to therapy.[1][5][6][7]

Key Biological Activities:

  • Inhibition of Cell Proliferation: Casticin has been shown to significantly reduce the viability of various cancer cell lines in a dose-dependent manner.[5]

  • Induction of Apoptosis: The compound triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]

  • Cell Cycle Arrest: Casticin can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from completing cell division.[1][8]

  • Anti-Metastatic Effects: It has been observed to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), key enzymes involved in metastasis.[9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of casticin across various human cancer cell lines.

Table 1: IC50 Values of Casticin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer8.524[5]
SNU16Gastric Cancer7.024[5]
RPMI 8226Myeloma6.024[5]
DLD-1Colorectal Adenocarcinoma5.0Not Specified[8]
HCT116Colorectal Carcinoma1.5Not Specified[8]
K562Leukemia5.95Not Specified[1]
HL-60Leukemia4.82Not Specified[1]
Kasumi-1Leukemia15.56Not Specified[1]
A549 (Parental)Lung Cancer14.3Not Specified[1]
A549 (LCSLCs)Lung Cancer Stem-like Cells0.4Not Specified[1]
MHCC97 (Parental)Hepatocellular Carcinoma17.9Not Specified[1]
MHCC97 (LCSCs)Liver Cancer Stem Cells0.5Not Specified[1]
NOZGallbladder Cancer2.0Not Specified[1]
SGC996Gallbladder Cancer2.0Not Specified[1]

Table 2: Apoptotic Effects of Casticin

Cell LineCasticin Concentration (µM)ObservationReference
MCF-75Increased percentage of apoptotic cells[5]
SNU165Increased percentage of apoptotic cells[5]
RPMI 82265Increased percentage of apoptotic cells[5]
DLD-15Increase in total apoptotic cells after 48h[8]

Signaling Pathways Modulated by Casticin

Casticin's anticancer activity is attributed to its ability to interfere with key signaling pathways that regulate cell survival and proliferation.

Casticin_PI3K_Akt_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K inhibits Apoptosis Apoptosis Casticin->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR pAkt->Apoptosis inhibits pmTOR p-mTOR (Ser2448) mTOR->pmTOR phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation

Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

Casticin_NFkB_Pathway Casticin Casticin IKK IKK Casticin->IKK inhibits Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkBa IκBα IKK->IkBa pIkBa p-IκBα IkBa->pIkBa phosphorylation NFkB NF-κB (p65/p50) pIkBa->IkBa degradation NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_nucleus->Inflammation MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of Casticin incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

References

Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Cissampelos pareira

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cissetin" and "Cissampelosetin": Initial inquiries into "this compound" or "cissampelosetin" from Cissampelos pareira have not yielded specific flavonoid compounds with these names in the available scientific literature. Phytochemical studies of Cissampelos pareira consistently highlight a high abundance of bioactive isoquinoline (B145761) alkaloids, with flavonoids and flavonoid glycosides as other significant constituents.[1][2][3] The name "this compound" is cataloged in PubChem as a fungal antibiotic, which is chemically distinct from the compounds found in Cissampelos pareira. Therefore, this document will focus on the extraction and purification of the two primary classes of bioactive compounds identified in Cissampelos pareira: Isoquinoline Alkaloids and Flavonoids .

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the extraction and purification of these valuable compounds.

Part 1: Extraction of Bioactive Compounds

The choice of extraction method and solvent is critical for maximizing the yield of the target compounds. Both traditional and modern techniques can be employed.

Traditional Extraction Methods

Traditional methods like maceration and Soxhlet extraction are widely used due to their simplicity and cost-effectiveness.[4]

  • Maceration: This involves soaking the plant material in a solvent for an extended period. It is a simple technique but may be less efficient than other methods.

  • Soxhlet Extraction: This method uses a smaller amount of solvent that is continuously recycled, allowing for a more efficient extraction compared to maceration.

Modern Extraction Methods

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Microwave energy heats the solvent and plant material, leading to a rapid extraction process.

Data Presentation: Extraction Parameters
ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Plant Material Dried and powdered roots or leaves of C. pareiraDried and powdered roots or leaves of C. pareiraDried and powdered roots or leaves of C. pareira
Solvent 50-70% Ethanol (B145695) or MethanolEthanol or Methanol50-70% Ethanol or Methanol
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)10:1 (v/w)15:1 to 25:1 (v/w)
Temperature Room TemperatureBoiling point of the solvent40-60°C
Extraction Time 48-72 hours6-8 hours30-60 minutes
Typical Yield ModerateHighHigh
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Alkaloids and Flavonoids

This protocol outlines a general procedure for the co-extraction of alkaloids and flavonoids, which can then be separated during the purification stage.

  • Preparation of Plant Material:

    • Air-dry the roots or leaves of Cissampelos pareira in the shade.

    • Grind the dried plant material into a coarse powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L beaker.

    • Add 1.5 L of 70% ethanol to achieve a 15:1 solvent-to-solid ratio.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes, maintaining the temperature at 50°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.

    • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract at 4°C in an airtight container for further purification.

Workflow for Extraction

ExtractionWorkflow Start Dried & Powdered C. pareira Extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 45 min) Start->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue Filtration->Residue Re-extract Filtrate Combined Filtrate Filtration->Filtrate Evaporation Rotary Evaporation (50°C, reduced pressure) Filtrate->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract PurificationWorkflow cluster_alkaloids Alkaloid Purification cluster_flavonoids Flavonoid Purification CrudeExtract Crude Extract AcidBase Acid-Base Extraction (5% HCl / Ethyl Acetate) CrudeExtract->AcidBase AqueousLayer Aqueous Layer (Alkaloids) AcidBase->AqueousLayer Acidic EthylAcetateLayer Ethyl Acetate Layer (Flavonoids) AcidBase->EthylAcetateLayer Organic Precipitation pH Adjustment (9-10) Precipitation AqueousLayer->Precipitation CrudeAlkaloids Crude Alkaloid Fraction Precipitation->CrudeAlkaloids SilicaColumn Silica Gel Column Chromatography CrudeAlkaloids->SilicaColumn PurifiedAlkaloids Purified Alkaloids SilicaColumn->PurifiedAlkaloids Concentration Concentration EthylAcetateLayer->Concentration MacroporousResin Macroporous Resin Chromatography Concentration->MacroporousResin PurifiedFlavonoids Purified Flavonoids MacroporousResin->PurifiedFlavonoids AntiInflammatoryPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Receptor Receptor Stimulus->Receptor PKC PKC Isoforms Receptor->PKC activates MAPK MAPK p38 alpha PKC->MAPK NFkB_Inhib IκB-NF-κB Complex PKC->NFkB_Inhib phosphorylates IκB MAPK->NFkB_Inhib NFkB NF-κB NFkB_Inhib->NFkB releases NFkB_Nuc NF-κB NFkB->NFkB_Nuc translocates Gene Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_Nuc->Gene activates transcription CP_Alkaloids C. pareira Alkaloids CP_Alkaloids->PKC inhibits CP_Alkaloids->MAPK inhibits

References

Cirsiliol in Biotechnology: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol (B191092), a naturally occurring flavone, has garnered significant attention in the biotechnology and pharmaceutical fields for its diverse pharmacological activities. Extracted from various plant sources, including Salvia and Artemisia species, this compound has demonstrated potent anti-inflammatory, anti-cancer, and antioxidant properties. These attributes make cirsiliol a promising candidate for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in exploring the biotechnological applications of cirsiliol.

Anti-Cancer Applications

Cirsiliol exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways that govern cancer cell growth, survival, and metastasis.

Inhibition of Cancer Cell Proliferation

Cirsiliol has been shown to inhibit the growth of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for cirsiliol in several cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
B16F10Malignant Melanoma25 (at 72h)[1]
U2OSOsteosarcomaNot specified, but significant reduction in proliferation at 20 µM[2]
U2OS/MTXMethotrexate-resistant OsteosarcomaNot specified, but significant reduction in proliferation at 20 µM[2]
HeLaCervical CancerAntiproliferative activity observed[3]
MCF-7Breast CancerAntiproliferative activity observed[3]
A431Skin Carcinoma (epidermoid)Antiproliferative activity observed[3]
Signaling Pathways in Anti-Cancer Activity

Cirsiliol's anti-cancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Cirsiliol has been shown to suppress this pathway. For instance, in malignant melanoma cells, cirsiliol treatment led to a decrease in the phosphorylation of both PI3K and Akt[1]. In osteosarcoma cells, cirsiliol was found to reduce the phosphorylation of Akt, leading to the activation of the downstream pro-apoptotic factor FOXO1[2][4].

PI3K_Akt_Pathway cluster_akt_regulation Akt Regulation Cirsiliol Cirsiliol PI3K PI3K Cirsiliol->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P FOXO1 FOXO1 pAkt->FOXO1 Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis FOXO1->Apoptosis

Cirsiliol inhibits the PI3K/Akt signaling pathway.
Experimental Protocols for Anti-Cancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of cirsiliol and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of cirsiliol or a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Anti-Inflammatory Applications

Cirsiliol demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In a mouse model of inflammatory bowel disease, cirsiliol treatment (10 and 30 mg/kg) significantly suppressed the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[5][6].

Signaling Pathways in Anti-Inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Cirsiliol has been shown to inhibit the activation of both pathways. In response to inflammatory stimuli, cirsiliol treatment (10 µM and 50 µM) in intestinal epithelial cells significantly suppressed the phosphorylation of key proteins in these pathways, including p-IκBα, p-p65, p-IKKα/β, p-p38, p-ERK, and p-JNK[6][7].

Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Cirsiliol Cirsiliol p38 p38 Cirsiliol->p38 ERK ERK Cirsiliol->ERK JNK JNK Cirsiliol->JNK IKK IKK Cirsiliol->IKK Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->p38 Stimuli->ERK Stimuli->JNK Stimuli->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines ERK->Cytokines JNK->Cytokines IkBa IκBα IKK->IkBa P p65 p65 IkBa->p65 NFkB NF-κB p65->NFkB NFkB->Cytokines Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_antioxidant Antioxidant Assays start Start: Cirsiliol Compound cell_culture Cell Culture (Cancer & Normal Cell Lines) start->cell_culture dpph DPPH Assay start->dpph abts ABTS Assay start->abts no NO Scavenging Assay start->no viability Cell Viability (MTT) cell_culture->viability migration Cell Migration (Wound Healing) cell_culture->migration apoptosis Apoptosis (Flow Cytometry) cell_culture->apoptosis western Western Blot (Signaling Proteins) cell_culture->western qpcr qPCR (Gene Expression) cell_culture->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis migration->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis dpph->data_analysis abts->data_analysis no->data_analysis

References

Troubleshooting & Optimization

Cissetin Antifungal Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cissetin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to in vitro susceptibility testing of this compound. As this compound is an echinocandin-class antifungal agent, the information provided here is based on the well-established principles and common challenges associated with this class of drugs, particularly Caspofungin, which shares a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This is achieved through the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][3] Since β-(1,3)-D-glucan is not present in mammalian cells, this compound exhibits selective toxicity towards fungal cells.[1][2] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death in susceptible fungi.[1] this compound generally exhibits fungicidal activity against Candida species and fungistatic activity against Aspergillus species.[1][3]

Q2: Which are the recommended quality control (QC) strains for this compound susceptibility testing and what are their expected MIC ranges?

A2: For quality control of this compound susceptibility testing, it is recommended to use the standard QC strains as specified by the Clinical and Laboratory Standards Institute (CLSI) for echinocandins. The acceptable MIC ranges for these strains help ensure the accuracy and reproducibility of the assay.

Quality Control StrainATCC NumberThis compound (as Caspofungin) MIC Range (µg/mL)
Candida parapsilosis220190.25 - 2
Candida krusei62580.25 - 1
Candida albicans900280.06 - 0.25

Data adapted from CLSI guidelines for Caspofungin.[4][5][6]

Q3: What are the established clinical breakpoints for interpreting this compound MIC values?

A3: The interpretive criteria for this compound are based on the species-specific clinical breakpoints established by the CLSI for other echinocandins like Caspofungin. These breakpoints help categorize a fungal isolate as susceptible, intermediate, or resistant to this compound.

Fungal SpeciesSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Candida albicans≤0.250.5≥1
Candida tropicalis≤0.250.5≥1
Candida krusei≤0.250.5≥1
Candida glabrata≤0.1250.25≥0.5
Candida parapsilosis≤24≥8

Data adapted from CLSI M27-S4 document.[4][7]

Troubleshooting Guide

Problem 1: I am observing trailing or a "paradoxical effect" (also known as the Eagle effect) in my broth microdilution assay, where there is reduced growth at lower this compound concentrations but apparent growth at higher concentrations. What could be the cause and how can I address it?

Cause: The paradoxical effect is a known in vitro phenomenon with echinocandins, particularly Caspofungin, where some fungal strains, especially Candida albicans and Aspergillus fumigatus, exhibit growth at supra-MIC (Minimum Inhibitory Concentration) levels.[8][9][10][11] The exact mechanisms are complex and are thought to involve the activation of stress response pathways, such as the Hsp90 and calcineurin pathways, and compensatory chitin (B13524) synthesis in the fungal cell wall.[8][12]

Solution:

  • Endpoint Reading: When determining the MIC, read the endpoint as the lowest concentration of this compound that causes a significant decrease in growth (typically ≥50% inhibition) compared to the growth control well.[13] Ignore the trailing or paradoxical growth at higher concentrations.

  • Serum Addition: Studies have shown that the paradoxical effect can be eliminated or reduced by the addition of human serum to the testing medium.[14] For research purposes, you may consider performing the assay with 50% human serum to see if it resolves the paradoxical growth.[14]

  • Alternative Echinocandin: If the paradoxical effect is persistent and interfering with interpretation, consider testing with another echinocandin like micafungin (B1204384) or anidulafungin, as they are reported to have a lower incidence of this phenomenon.[15]

Problem 2: My MIC results for this compound show high inter-laboratory variability, especially for Candida species.

Cause: Inter-laboratory variability in echinocandin susceptibility testing is a recognized issue.[16][17] Several factors can contribute to this, including subtle differences in media preparation, inoculum size, and endpoint reading.[18] Caspofungin, in particular, has been noted to have more variability in MIC results compared to other echinocandins.[16][19]

Solution:

  • Standardized Methodology: Strictly adhere to the standardized broth microdilution methodology outlined by the CLSI (M27-A3) or EUCAST (EDef 7.1).[7][20] This includes using the recommended RPMI 1640 medium, ensuring a standardized inoculum density, and consistent incubation conditions (35°C for 24 hours).[13][20]

  • Consistent Endpoint Reading: Ensure that all personnel reading the MIC plates are trained to interpret the endpoint consistently as a prominent reduction in growth (≥50%).[13]

  • Quality Control: Regularly test the recommended QC strains to ensure that the assay is performing within the acceptable ranges.[4][5][6]

  • Commercial Systems: Consider using commercial, automated susceptibility testing systems, as some studies suggest they may reduce inter-laboratory variability in echinocandin MICs.[17][19]

Problem 3: I am observing no zone of inhibition or very small zones in my disk diffusion assay for this compound.

Cause: The absence or a small zone of inhibition in a disk diffusion assay can indicate several issues, from technical errors to true resistance.

Solution:

  • Check Inoculum: Ensure the inoculum is prepared to the correct turbidity (0.5 McFarland standard) to achieve a confluent lawn of growth.[6]

  • Media Quality: Use Mueller-Hinton agar (B569324) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue, as recommended for yeast disk diffusion testing.[6]

  • Disk Potency: Verify the expiration date and proper storage of the this compound disks. Disks should be stored at -20°C to 8°C in a dry environment.[6]

  • Incubation: Incubate the plates at 35°C for 20-24 hours.[6] Insufficient incubation time can lead to smaller zones.

  • Confirm with MIC: If technical issues are ruled out, a small or absent zone may indicate reduced susceptibility or resistance. Confirm the finding by performing a broth microdilution assay to determine the MIC.[21]

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing for this compound (adapted from CLSI M27-A3)

  • Materials:

    • This compound powder

    • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

    • Sterile 96-well microtiter plates

    • Fungal isolate

    • Sterile saline (0.85%)

    • Spectrophotometer

    • 0.5 McFarland standard

  • Procedure:

    • Drug Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

    • Inoculum Preparation:

      • Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate for 24 hours at 35°C.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • Plate Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control.

    • Incubation: Incubate the plate at 35°C for 24 hours.

    • Reading the MIC: The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% reduction in growth) compared to the growth control well.

2. Disk Diffusion Antifungal Susceptibility Testing for this compound (adapted from CLSI M44-A2)

  • Materials:

    • This compound disks (5 µg)

    • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

    • Sterile cotton swabs

    • Fungal isolate

    • Sterile saline (0.85%)

    • 0.5 McFarland standard

  • Procedure:

    • Inoculum Preparation: Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

    • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar.

    • Incubation: Invert the plate and incubate at 35°C for 20-24 hours.

    • Reading the Zones: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter. Interpret the results based on established zone diameter breakpoints.[21]

Visualizations

Cissetin_Mechanism_of_Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Beta_Glucan->Fungal_Cell_Wall Is a key component of Cell_Lysis Cell Lysis & Death Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Assay Issue Observed Issue1 Paradoxical Growth Start->Issue1 Issue2 High MIC Variability Start->Issue2 Issue3 No/Small Inhibition Zone Start->Issue3 Sol1a Read MIC at ≥50% inhibition Issue1->Sol1a Sol1b Add Serum (Research) Issue1->Sol1b Sol2a Standardize Protocol (CLSI/EUCAST) Issue2->Sol2a Sol2b Use QC Strains Issue2->Sol2b Sol3a Check Inoculum & Media Issue3->Sol3a Sol3b Verify Disk Potency Issue3->Sol3b Sol3c Confirm with MIC test Issue3->Sol3c

Caption: Troubleshooting workflow for this compound assays.

References

Technical Support Center: Optimizing Cissetin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental concentration of Cissetin, a novel investigational compound. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel synthetic compound under investigation for its potential anti-cancer properties. While its precise mechanism is still being elucidated, preliminary studies suggest that this compound induces programmed cell death (apoptosis) in rapidly dividing cells. It is believed to act through the intrinsic mitochondrial pathway by modulating the activity of the Bcl-2 family of proteins, leading to caspase activation and subsequent cell death.[1][2]

Q2: What is the recommended solvent for this compound and how should I prepare a stock solution?

A2: this compound is poorly soluble in aqueous solutions and should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a concentrated stock solution (e.g., 10-50 mM), dissolve the this compound powder in DMSO and ensure it is fully solubilized; brief vortexing or sonication may be required.[4] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

A3: For a new compound like this compound, it is crucial to test a broad concentration range to determine its cytotoxic potential. A common starting strategy is to use a log-fold or half-log serial dilution.[5][6] A recommended initial range for a screening experiment would be from 0.01 µM to 100 µM.[7] This wide range helps in identifying an approximate IC50 value, which can be narrowed down in subsequent, more refined experiments.

Q4: How do I determine the half-maximal inhibitory concentration (IC50) for this compound?

A4: The IC50 value is the concentration of this compound that inhibits cell viability by 50%. It is determined by performing a dose-response experiment. Cells are treated with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours).[8] Cell viability is then measured using an appropriate assay, such as the MTT or resazurin (B115843) assay.[9][10] The results are plotted as percent viability against the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value can be accurately calculated.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: this compound precipitates in the cell culture medium upon addition.

  • Possible Cause 1: "Solvent Shock". Adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to crash out of solution.[4]

    • Solution: Perform serial dilutions. Instead of a single large dilution, prepare an intermediate dilution of the this compound stock in pre-warmed culture medium before making the final dilution in the cell plate.[3][4]

  • Possible Cause 2: Exceeding Solubility Limit. The final concentration of this compound may be too high for the culture medium, even with low DMSO levels.

    • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. Do not test concentrations above this limit.[4]

  • Possible Cause 3: High Final DMSO Concentration. The final concentration of DMSO in the well is toxic to cells and can affect compound solubility.

    • Solution: Ensure the final DMSO concentration is kept at a non-toxic level, typically at or below 0.5% (v/v).[3][4] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.[11]

Issue 2: High variability between replicate wells in the cell viability assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a primary source of variability.[8]

    • Solution: Ensure the cell suspension is thoroughly and gently mixed before and during the plating process to prevent cell settling. Using a multichannel pipette can help improve consistency.[12]

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to increased evaporation, altering media concentration and affecting cell growth.[8][13]

    • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with 100-200 µL of sterile PBS or culture medium to create a humidity barrier.[8][11]

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents introduces significant error.[11]

    • Solution: Ensure pipettes are regularly calibrated. Use proper, consistent pipetting techniques for all steps.

Issue 3: No significant cell death is observed, even at high this compound concentrations.

  • Possible Cause 1: Compound Instability or Degradation. this compound may be unstable in the culture medium at 37°C over the course of the experiment.

    • Solution: Conduct a stability study by incubating this compound in the medium over time and analyzing its integrity via HPLC or LC-MS.[4] If it degrades, consider replenishing the compound with fresh medium during the incubation period.

  • Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to this compound's mechanism of action.

    • Solution: Test this compound on a panel of different cell lines to identify sensitive ones. You can also investigate the molecular profile of the resistant cells to understand potential resistance mechanisms.

  • Possible Cause 3: Insufficient Incubation Time. The treatment duration may not be long enough for this compound to induce apoptosis.

    • Solution: Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[14]

Quantitative Data Summary

The following tables present illustrative data for this compound's effect on various cancer cell lines. These values should be used as a reference, and researchers should determine the IC50 for their specific cell line and experimental conditions.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer15.2
HeLaCervical Cancer11.8
PC-3Prostate Cancer22.4

Table 2: Time-Dependent Effect of this compound on MCF-7 Cell Viability

Incubation TimeIC50 (µM)
24 hours25.1
48 hours8.5
72 hours4.3

Experimental Protocols & Visualizations

Protocol: IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15]

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Chosen cancer cell line in logarithmic growth phase[15]

  • Complete culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).[11] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remember to prepare a vehicle control containing the highest concentration of DMSO used. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (or controls). c. Incubate for the desired duration (e.g., 48 hours).[8]

  • MTT Addition and Incubation: a. After treatment, add 10 µL of MTT solution (5 mg/mL) to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] c. Gently shake the plate for 10 minutes to ensure complete dissolution.[14] d. Measure the absorbance at 490-570 nm using a microplate reader.[8][14]

  • Data Analysis: a. Subtract the average absorbance of blank wells (medium only) from all other readings. b. Calculate percent viability for each concentration relative to the vehicle control (100% viability). c. Plot percent viability vs. log[this compound] and use non-linear regression to determine the IC50 value.[7]

Visual Workflow for IC50 Determination

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Allow Attachment) seed->incubate1 prep_drug Prepare Serial Dilutions of this compound treat Add this compound Dilutions to Cells prep_drug->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50 cluster_prep cluster_prep cluster_treat cluster_treat cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Hypothesized this compound Signaling Pathway

This compound is proposed to induce apoptosis via the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1][16]

Apoptosis_Pathway Hypothesized this compound-Induced Apoptosis Pathway cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bcl2 Anti-Apoptotic Bcl-2 / Bcl-xL This compound->Bcl2 inhibits Bax Pro-Apoptotic BAX / BAK This compound->Bax activates Bcl2->Bax CytoC_mito Cytochrome c (Mitochondria) Bax->CytoC_mito release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto release Apoptosome Apoptosome Apaf1 Apaf-1 aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Diagram of the proposed intrinsic apoptosis pathway activated by this compound.
Troubleshooting Logic for High Variability

Use this decision tree to diagnose and resolve issues of high variability in your results.

Troubleshooting_Variability start High Variability Observed q_edge Is variability high in outer wells? start->q_edge a_edge_yes Yes q_edge->a_edge_yes Yes a_edge_no No q_edge->a_edge_no No s_edge Likely Edge Effect. Fill outer wells with PBS/media and do not use for samples. a_edge_yes->s_edge q_seeding Is cell plating technique consistent? a_edge_no->q_seeding a_seeding_no No q_seeding->a_seeding_no No a_seeding_yes Yes q_seeding->a_seeding_yes Yes s_seeding Improve Seeding. Mix cell suspension frequently. Use reverse pipetting. a_seeding_no->s_seeding q_pipette Are pipettes calibrated? Is reagent handling uniform? a_seeding_yes->q_pipette a_pipette_no No q_pipette->a_pipette_no No a_pipette_yes Yes q_pipette->a_pipette_yes Yes s_pipette Calibrate Pipettes. Use multichannel for reagent addition to reduce time lags. a_pipette_no->s_pipette s_review Review entire protocol for inconsistent timings or reagent preparation (e.g., passage number). a_pipette_yes->s_review

Caption: A decision tree to troubleshoot sources of high experimental variability.

References

Technical Support Center: Overcoming Poor Bioavailability of Bioactive Compounds In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cissetin": Our internal search and analysis suggest that "this compound" may be a typographical error. This guide will address two potential compounds of interest: Fisetin (B1672732) , a naturally occurring flavonoid with poor aqueous solubility, and Cisplatin (B142131) , a widely used chemotherapy drug with significant systemic toxicity that limits its effective bioavailability at tumor sites. Please select the compound relevant to your research.

Section 1: Fisetin Bioavailability Enhancement

This section provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the in vivo bioavailability of Fisetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for Fisetin's low bioavailability?

Fisetin's therapeutic potential is often limited by its poor oral bioavailability, which is primarily due to two factors:

  • Low Aqueous Solubility: Fisetin is a lipophilic compound with very limited solubility in water, which restricts its dissolution in the gastrointestinal tract and subsequent absorption.[1]

  • Rapid Metabolism: Following absorption, Fisetin undergoes extensive metabolism in the body, primarily into sulfates and glucuronides, leading to its rapid elimination from systemic circulation.[1][2]

Q2: What are the most effective strategies to improve the in vivo bioavailability of Fisetin?

Several formulation strategies have been successfully employed to enhance Fisetin's bioavailability. These approaches focus on improving its solubility, protecting it from rapid metabolism, and enhancing its absorption. Key strategies include:

  • Polymeric Nanoparticles: Encapsulating Fisetin in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can significantly improve its oral bioavailability.[1][3]

  • Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can enhance the solubility and absorption of Fisetin.[1][2]

  • Liposomes: Encapsulating Fisetin within these lipid vesicles has been shown to increase its systemic exposure.[1]

  • Inclusion Complexes with Cyclodextrins: Complexing Fisetin with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can increase its aqueous solubility.[1][4]

Troubleshooting Guides
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency of Fisetin in nanoparticles. 1. Poor solubility of Fisetin in the organic solvent used during nanoparticle preparation. 2. Suboptimal drug-to-polymer ratio. 3. Inefficient emulsification process.1. Screen Solvents: Test various organic solvents to identify one with the highest Fisetin solubility. 2. Optimize Ratio: Experiment with different Fisetin-to-polymer ratios to maximize encapsulation. 3. Adjust Process Parameters: Optimize homogenization speed, sonication time, and temperature to improve emulsification.
Inconsistent or low improvement in bioavailability in animal studies. 1. Inefficient release of Fisetin from the delivery system at the absorption site. 2. Rapid clearance of the nanoparticles from circulation. 3. Animal-to-animal variability.1. In Vitro Release Studies: Conduct release studies under different pH conditions (simulating gastric and intestinal fluids) to ensure appropriate Fisetin release. 2. Surface Modification: Consider modifying the nanoparticle surface with polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time. 3. Standardize Procedures: Ensure consistent administration techniques and fasting conditions for all animals. Increase the sample size to account for biological variability.
Difficulty in quantifying Fisetin in plasma samples. 1. Low plasma concentrations of the drug. 2. Matrix effects from biological samples. 3. Unoptimized analytical method.1. Optimize Sample Preparation: Use a robust extraction method like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances. 2. Method Validation: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision in the expected concentration range.
Data Presentation: Pharmacokinetic Parameters of Fisetin Formulations
Formulation Dose & Route Cmax (ng/mL) AUC (ng·h/mL) Fold Increase in Bioavailability (Compared to Free Fisetin) Reference
Free Fisetin10 mg/kg (oral)69.34--[5]
FHIC-PNP10 mg/kg (oral)610.33-8.8-fold (Cmax)[5]
Fisetin Nanoemulsion13 mg/kg (intraperitoneal)--24-fold (relative)[6]
Fisetin-loaded SNEDDS20 mg/kg (oral)--3.7-fold (Cmax)[2]
Fisetin-loaded PLA Nanoparticlesi.v.-19.28 µg/mL·h2.3-fold (AUC)[2]

FHIC-PNP: Fisetin-HPβCD inclusion complex encapsulated in PLGA nanoparticles; SNEDDS: Self-Nanoemulsifying Drug Delivery System; PLA: Poly(lactic acid)

Experimental Protocols

Protocol 1: Preparation of Fisetin-Loaded PLGA Nanoparticles by Interfacial Deposition

  • Objective: To synthesize Fisetin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Materials: Fisetin, PLGA, Polyvinyl alcohol (PVA), Acetone, Deionized water.

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of Fisetin and PLGA in acetone.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

    • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Acetone will diffuse into the aqueous phase, leading to the precipitation of PLGA and the formation of Fisetin-encapsulated nanoparticles.[6]

    • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of acetone.[6]

    • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).[6]

    • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated Fisetin and excess PVA. Repeat the centrifugation and washing steps twice.[6]

Mandatory Visualizations

Fisetin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits ERK ERK Fisetin->ERK Activates JNK JNK Fisetin->JNK Activates p38 p38 Fisetin->p38 Activates NFkB NF-κB Fisetin->NFkB Inhibits Antioxidant Antioxidant Fisetin->Antioxidant Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Anti_inflammation Anti-inflammation ERK->Anti_inflammation JNK->Apoptosis p38->Anti_inflammation NFkB->Anti_inflammation

Caption: Key signaling pathways modulated by Fisetin.

PLGA_Nanoparticle_Workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_collection Collection & Purification Organic_Phase Dissolve Fisetin & PLGA in Acetone Mixing Add Organic Phase to Aqueous Phase with Stirring Organic_Phase->Mixing Aqueous_Phase Prepare Aqueous PVA Solution Aqueous_Phase->Mixing Evaporation Evaporate Acetone Mixing->Evaporation Centrifugation Centrifuge Suspension Evaporation->Centrifugation Washing Wash Nanoparticle Pellet Centrifugation->Washing Final_Product Lyophilized Nanoparticles Washing->Final_Product

Caption: Workflow for preparing Fisetin-PLGA nanoparticles.

Section 2: Cisplatin Bioavailability and Targeted Delivery

This section addresses challenges related to Cisplatin's systemic toxicity and provides guidance on strategies to improve its therapeutic index by enhancing its concentration at the tumor site.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with Cisplatin's bioavailability in vivo?

While Cisplatin is administered intravenously, its effectiveness is limited by:

  • Systemic Toxicity: Cisplatin does not differentiate between cancerous and healthy cells, leading to severe side effects such as nephrotoxicity, neurotoxicity, and myelosuppression.[7][8]

  • Drug Resistance: Cancer cells can develop resistance to Cisplatin through various mechanisms, including decreased drug uptake, increased drug efflux, and enhanced DNA repair.[7]

Q2: What strategies can enhance the therapeutic bioavailability of Cisplatin at the tumor site?

The primary goal is to increase the concentration of Cisplatin in the tumor while minimizing its exposure to healthy tissues. Key approaches include:

  • Nanoparticle Formulations: Encapsulating Cisplatin in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its pharmacokinetic profile, enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic toxicity.[9][10]

  • Local Delivery Systems: Implantable drug delivery systems, such as silk fibroin-based reservoirs, can provide sustained, localized release of Cisplatin directly at the tumor site, significantly reducing systemic exposure.[11][12][13]

Troubleshooting Guides
Problem Possible Cause Troubleshooting Steps
Low drug loading in Cisplatin nanoparticles. 1. Poor interaction between Cisplatin and the nanoparticle core material. 2. Instability of the formulation during preparation.1. Optimize Formulation: Experiment with different polymers or lipids and vary the drug-to-carrier ratio. 2. Modify Preparation Method: Adjust parameters such as pH, temperature, and stirring speed during nanoparticle synthesis.
High systemic toxicity observed with nanoparticle formulations. 1. Premature release of Cisplatin from the nanoparticles in circulation. 2. Insufficient targeting of the nanoparticles to the tumor.1. Improve Stability: Cross-link the nanoparticles or modify their surface to prevent premature drug release. 2. Active Targeting: Functionalize the nanoparticle surface with ligands that bind to receptors overexpressed on tumor cells.
Inconsistent tumor growth inhibition with local delivery systems. 1. Non-uniform drug release from the implant. 2. Inadequate placement of the implant relative to the tumor.1. Characterize Release Profile: Conduct thorough in vitro release studies to ensure a consistent and sustained release of Cisplatin. 2. Optimize Surgical Technique: Refine the surgical procedure for implant placement to ensure optimal proximity to the tumor mass.
Data Presentation: Pharmacokinetic and Biodistribution Data for Cisplatin Formulations
Formulation Key Findings Reference
PRINT-Platin (hydrogel nanoparticle)16.4-times higher AUC in plasma compared to free Cisplatin. Reduced clearance by a factor of 11.2.[14]
Cisplatin-LPHNs (lipid-polymer hybrid nanoparticles)~3-fold increase in half-life and a 7-fold increase in Cmax compared to free Cisplatin.[15]
Local Delivery Implant73.4-fold higher accumulation of Cisplatin in the tumor compared to systemic delivery.[13]
Experimental Protocols

Protocol 2: Preparation of Silk Reservoirs for Local Cisplatin Delivery

  • Objective: To prepare a controlled-release implant system for localized Cisplatin delivery.

  • Materials: Silk fibroin, Cisplatin, Phosphate-buffered saline (PBS).

  • Procedure:

    • Silk Fibroin Solution: Prepare a silk fibroin solution from Bombyx mori cocoons.

    • Encapsulation: Mix the silk fibroin solution with a specific dose of Cisplatin.

    • Reservoir Formation: Cast the mixture into a desired shape (e.g., films or depots) and induce beta-sheet formation to create a solid, biodegradable reservoir.

    • In Vitro Release Study: Place the reservoir in PBS at 37°C and periodically measure the concentration of released Cisplatin to determine the release kinetics.[11][12]

Mandatory Visualizations

Cisplatin_Mechanism_of_Action cluster_activation Cellular Uptake & Activation cluster_dna_damage DNA Damage cluster_signaling Signal Transduction cluster_outcome Cellular Outcome Cisplatin Cisplatin Activated_Cisplatin Activated Cisplatin Cisplatin->Activated_Cisplatin Hydrolysis Death_Receptor_Pathway Death Receptor Pathway Cisplatin->Death_Receptor_Pathway Activates Cell_Membrane Cell Membrane DNA DNA Activated_Cisplatin->DNA Binds to DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition p53 p53 Activation DNA_Adducts->p53 Mitochondrial_Pathway Mitochondrial Pathway p53->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Death_Receptor_Pathway->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

Local_vs_Systemic_Delivery cluster_systemic Systemic Delivery (IV) cluster_local Local Delivery (Implant) IV_Cisplatin Intravenous Cisplatin Bloodstream Enters Bloodstream IV_Cisplatin->Bloodstream Wide_Distribution Wide Systemic Distribution Bloodstream->Wide_Distribution Tumor_Low Low Tumor Accumulation Wide_Distribution->Tumor_Low Healthy_Tissues_High High Accumulation in Healthy Tissues (e.g., Kidneys) Wide_Distribution->Healthy_Tissues_High Local_Implant Cisplatin Implant Direct_Release Direct Release at Tumor Site Local_Implant->Direct_Release Tumor_High High Tumor Accumulation Direct_Release->Tumor_High Healthy_Tissues_Low Low Accumulation in Healthy Tissues Direct_Release->Healthy_Tissues_Low

Caption: Comparison of local vs. systemic Cisplatin delivery.

References

Technical Support Center: Casticin Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Casticin-Related Assay Interference. This resource is designed for researchers, scientists, and drug development professionals who are utilizing casticin (B192668) in their experiments and may be encountering issues with common assay reagents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate potential assay interference caused by casticin.

Frequently Asked Questions (FAQs)

Q1: What is casticin and why might it interfere with my assays?

Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a flavonoid compound isolated from various plants, notably from the Vitex species.[1][2] Like many flavonoids, its chemical structure gives it the potential to interfere with various biochemical and cell-based assays through several mechanisms, including:

  • Redox Activity: Flavonoids can have reducing properties that interfere with assays relying on redox reactions.

  • Optical Interference: Casticin has its own absorbance spectrum and may exhibit autofluorescence, which can interfere with absorbance- and fluorescence-based assays.

  • Protein Binding: Non-specific binding to assay proteins can lead to false positive or negative results.

Q2: Which assays are most likely to be affected by casticin interference?

Based on the known interference patterns of flavonoids, the following assays are most susceptible:

  • Protein Quantification Assays: Particularly those based on copper reduction, such as the Bicinchoninic Acid (BCA) and Lowry assays.[3]

  • Cell Viability Assays: Colorimetric assays like the MTT assay can be affected by the reducing potential of flavonoids.[4][5]

  • Luciferase Reporter Assays: Flavonoids have been shown to inhibit luciferase enzymes.[6]

  • Immunoassays (e.g., ELISA): While direct interference by casticin is not well-documented, flavonoids can potentially interact with assay components.

Q3: How can I determine if casticin is interfering with my assay?

The first step is to run proper controls. This includes a "casticin-only" control (assay buffer with casticin but without the analyte of interest) to check for direct effects on the assay reagents or readout.

Troubleshooting Guides

MTT Cell Viability Assay

Issue: Inconsistent or unexpected results in MTT assays when using casticin.

Potential Cause of Interference: Flavonoids can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[4] This can mask the actual cytotoxic effects of the compound.

Troubleshooting Workflow

MTT_Troubleshooting start Unexpected MTT Assay Results with Casticin control Run 'Casticin-Only' Control (No Cells) start->control check_signal Signal Increase in Control? control->check_signal interference Interference Confirmed check_signal->interference Yes no_interference No Direct Interference Observed check_signal->no_interference No alternative_assay Use Alternative Viability Assay (e.g., CellTiter-Glo®, Trypan Blue) interference->alternative_assay data_correction Data Correction: Subtract 'Casticin-Only' Signal from Sample Signal interference->data_correction

Caption: Troubleshooting workflow for MTT assay interference.

Troubleshooting Table: MTT Assay

Potential IssueRecommended Solution
False positive signal (increased viability) Run a cell-free control with casticin at the same concentrations used in the experiment. Subtract the absorbance of the cell-free control from the absorbance of the cell-containing samples.
Inconsistent readings Use an alternative cell viability assay that is less susceptible to redox interference, such as CellTiter-Glo® (luminescence-based) or Trypan Blue exclusion (dye exclusion).

Experimental Protocol: Casticin-Only Control for MTT Assay

  • Prepare a 96-well plate.

  • In triplicate wells, add the same volume of cell culture medium as used in your experimental wells.

  • Add casticin to these wells at the same final concentrations used in your experiment.

  • Add the MTT reagent to these wells.

  • Incubate for the same duration as your experimental plates.

  • Add the solubilization buffer.

  • Read the absorbance at 570 nm.

  • The average absorbance from these wells represents the direct effect of casticin on the MTT reagent.

Protein Quantification Assays (BCA and Bradford)

Issue: Overestimation of protein concentration in samples containing casticin.

Potential Cause of Interference: Flavonoids can reduce Cu²⁺ to Cu¹⁺, which is the basis of the colorimetric reaction in the BCA assay, leading to a false-positive signal.[3] While the Bradford assay is not based on copper reduction, flavonoids can still interfere, though typically to a lesser extent.

Troubleshooting Workflow

ProteinAssay_Troubleshooting start Inaccurate Protein Concentration with Casticin control Run 'Casticin-Only' Control (No Protein) start->control check_signal Signal in Control? control->check_signal interference Interference Confirmed check_signal->interference Yes no_interference No Direct Interference Observed check_signal->no_interference No precipitation Protein Precipitation (Acetone or TCA) interference->precipitation resuspend Resuspend Protein Pellet in Assay-Compatible Buffer precipitation->resuspend run_assay Perform Protein Assay on Cleaned Sample resuspend->run_assay

Caption: Troubleshooting workflow for protein assay interference.

Troubleshooting Table: Protein Assays

Potential IssueRecommended Solution
Overestimation of protein concentration (BCA) Use a protein precipitation method (e.g., acetone (B3395972) or TCA precipitation) to remove casticin before performing the assay.[7][8]
General interference If precipitation is not feasible, switch to a protein assay method that is less susceptible to interference from reducing agents, such as the Bradford assay. However, still run a "casticin-only" control.

Experimental Protocol: Acetone Precipitation for Protein Samples

  • To your protein sample, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering casticin.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.

Luciferase Reporter Assays

Issue: Inhibition of luciferase signal, leading to false-negative results.

Potential Cause of Interference: Flavonoids have been reported to directly inhibit firefly luciferase activity, which can mask true biological effects on the reporter gene expression.[6][9]

Troubleshooting Workflow

Luciferase_Troubleshooting start Reduced Luciferase Signal with Casticin control Run Cell-Free Luciferase Assay with Casticin start->control check_inhibition Signal Inhibition? control->check_inhibition interference Direct Inhibition Confirmed check_inhibition->interference Yes no_interference No Direct Inhibition Observed check_inhibition->no_interference No counterscreen Use a Different Reporter Gene (e.g., Renilla luciferase, Beta-galactosidase) interference->counterscreen data_analysis Consider Data Normalization with a Co-transfected Control Reporter interference->data_analysis

Caption: Troubleshooting workflow for luciferase assay interference.

Troubleshooting Table: Luciferase Assays

Potential IssueRecommended Solution
Signal quenching/inhibition Perform a cell-free luciferase assay by adding casticin directly to a solution of purified luciferase enzyme and its substrate. A decrease in signal indicates direct inhibition.
False-negative results Consider using a dual-luciferase reporter system where the experimental reporter (e.g., firefly luciferase) is co-transfected with a control reporter (e.g., Renilla luciferase).[6] The ratio of the two signals can help normalize for non-specific effects.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • In a white 96-well plate, add purified firefly luciferase enzyme to a buffer solution.

  • Add casticin at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the luciferase substrate (luciferin).

  • Immediately measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence in the presence of casticin indicates direct enzyme inhibition.

Casticin Spectral Properties and Autofluorescence

Casticin is a flavonoid and, as such, has a characteristic UV-visible absorbance spectrum with a maximum absorbance at approximately 340 nm.[10] This is important to consider if your assay readout is in this range.

Issue: High background in fluorescence-based assays.

Potential Cause: Casticin may be autofluorescent, meaning it can emit its own fluorescence upon excitation, which can interfere with the detection of your fluorescent probe.

Troubleshooting Table: Autofluorescence

Potential IssueRecommended Solution
High background fluorescence Measure the fluorescence of casticin alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.
Spectral overlap If casticin is autofluorescent, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of casticin. Red-shifted dyes are often a good choice.

Experimental Protocol: Assessing Autofluorescence

  • Prepare a dilution series of casticin in your assay buffer in a 96-well plate.

  • Using a fluorescence plate reader, scan the wells at the excitation and emission wavelengths used in your experiment.

  • If a significant signal is detected, this indicates that casticin is autofluorescent under your experimental conditions.

Signaling Pathway Diagram

Casticin has been shown to modulate several signaling pathways. Understanding these can help in designing experiments and interpreting results.

Signaling_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K inhibits Akt Akt Casticin->Akt inhibits mTOR mTOR Casticin->mTOR inhibits NFkB NF-κB Casticin->NFkB inhibits MAPK MAPK (JNK, p38, ERK) Casticin->MAPK inhibits PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation promotes MAPK->Inflammation promotes

Caption: Casticin's inhibitory effects on key signaling pathways.[11][12][13]

References

Cissetin stability in different media formulations

Author: BenchChem Technical Support Team. Date: December 2025

Cissetin Stability Technical Support Center

Welcome to the this compound Technical Support Center. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals ensure the stability and efficacy of this compound (cisplatin) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for preparing a stable this compound stock solution?

A: The recommended solvent for this compound is a 0.9% sodium chloride (NaCl) solution, also known as normal saline.[1][2] The high chloride ion concentration in this medium significantly stabilizes the this compound molecule by preventing the displacement of its chloride ligands by water molecules, a process known as aquation.[3][4][5] Solutions prepared in water or low-chloride buffers will lead to rapid degradation.[3][4] For example, in a water solution without chloride ions, this compound concentration can decrease by 30-35% within just four hours.[3][4]

Q2: Why is the chloride ion concentration so critical for this compound stability?

A: The anti-cancer activity of this compound relies on its ability to become aquated (replace chloride ligands with water) once inside a cell, where the chloride concentration is very low (~10 mM).[5] These aquated forms are highly reactive and bind to DNA, triggering cell death.[5][6] However, this reactivity is undesirable during storage or in experimental media. High extracellular chloride concentrations (>0.2%) suppress this aquation, keeping the drug in its less reactive, stable form until it reaches the target cell.[3][4]

Q3: My this compound solution turned cloudy or formed a precipitate. What happened?

A: Precipitation can occur for several reasons:

  • Refrigeration: Storing this compound solutions, especially at concentrations above 0.6 mg/mL, at refrigerated temperatures (2-8°C) can cause the formation of a crystalline precipitate.[2][7] It is recommended to store solutions at room temperature (15-25°C).[3][7]

  • Reaction with Aluminum: this compound reacts with aluminum.[8] If any of your lab equipment, such as needles, syringes, or catheters, contains aluminum parts, it can cause the platinum to precipitate out of solution as a black or brown solid.[8] Always use equipment with stainless steel or other non-reactive components.[8]

  • High Concentration: Preparing stock solutions at concentrations higher than 0.5 mg/mL is not recommended for long-term storage as it can lead to precipitation.[7]

Q4: How should I store my this compound solutions for in vitro experiments?

A: For maximum stability:

  • Solvent: Prepare stock solutions in 0.9% NaCl.[7]

  • Temperature: Store at controlled room temperature (15-25°C).[3][7] Do not refrigerate.[7][8]

  • Light: Protect solutions from light, as exposure can cause degradation.[1][2][9] Storing vials or containers in amber bags or wrapped in foil is recommended.[1][3] An aqueous solution in an amber vial, protected from light, is stable for up to 28 days.[8]

  • pH: The optimal pH for this compound stability is between 3.5 and 5.5.[4][8] Alkaline conditions should be avoided.[8]

Q5: I see inconsistent results in my cell culture assays. Could my media be affecting this compound?

A: Yes. Storing this compound diluted in cell culture medium can lead to a significant loss of cytotoxic potency.[10] One study found that after two weeks of storage in culture medium at room temperature, the concentration required to inhibit 50% of cell growth increased by over sevenfold.[10] This is because components in the media can react with and inactivate this compound.[11] It is best practice to prepare fresh dilutions of this compound in your culture medium immediately before treating your cells. If storage is necessary, dilutions in culture media stored at -20°C retained full potency.[10]

Q6: Can I use DMSO to dissolve this compound?

A: The use of Dimethyl Sulfoxide (DMSO) as a solvent for this compound is strongly discouraged.[7] DMSO is not an inert solvent for platinum drugs; it can react directly with this compound, displacing the chloride ligands and forming different complexes.[7] This reaction alters the chemical nature of the drug, and the resulting solution will no longer be this compound.[7]

Quantitative Stability Data

The stability of this compound is highly dependent on the formulation and storage conditions. The tables below summarize key quantitative data.

Table 1: Effect of Chloride Concentration on this compound Degradation

SolventChloride (Cl⁻) ConcentrationThis compound Degradation at EquilibriumTime to Reach Equilibrium
0.9% NaCl ~154 mM~3%< 1 hour
0.45% NaCl ~77 mM~4%< 1 hour
0.2% NaCl ~34 mM~7%< 1 hour
Water 0 mM30-35%4 hours
Data compiled from multiple sources.[2][3][4][8]

Table 2: Effect of pH and Temperature on this compound Stability

ConditionParameterValueResult
pH Optimal Range3.5 - 5.5Maximum stability
pH 4.3 (in dark)Degradation Rate~0.04% per week
pH 6.3 (in dark)Degradation Rate~0.21% per week
Temperature Recommended Storage15-25°CStable for at least 30 days in 0.9% NaCl
Refrigeration (<0.6 mg/mL)2-8°CRisk of precipitation
In Cell Culture MediaRoom Temperature>7-fold loss of cytotoxicity after 2 weeks
In Cell Culture Media-20°CRetained full cytotoxic potency
Data compiled from multiple sources.[1][3][4][8][10]

Experimental Protocols & Visualizations

Protocol: HPLC Method for this compound Stability Assessment

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound concentration in a solution over time.

1. Objective: To determine the concentration and degradation of this compound in a given medium over a specified time course.

2. Materials:

  • This compound standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • 0.9% Sodium Chloride solution

  • C18 analytical column (e.g., 5 µm, 250 mm x 4.6 mm)

  • HPLC system with UV detector

3. Sample Preparation:

  • Prepare a this compound stock solution (e.g., 1 mg/mL) in 0.9% NaCl.

  • Dilute the stock solution to the desired experimental concentration (e.g., 0.1 mg/mL) in the test medium (e.g., 0.9% NaCl, cell culture media).

  • Store the solution under the desired test conditions (e.g., room temperature, protected from light).

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot for analysis.

4. HPLC Conditions:

  • Mobile Phase: A common mobile phase is a mixture of methanol and water, for example, 80:20 (v/v).[12] Another option is a ternary mixture of methanol, acetonitrile, and water (e.g., 40:30:30 v/v/v).[13] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.[12][14]

  • Column Temperature: Ambient or controlled at 30-40°C.[13][14]

  • Detection: UV detector set at a wavelength of 225 nm or 254 nm.[12][13][14]

  • Injection Volume: 20 µL.[14]

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Integrate the peak area corresponding to this compound in the experimental samples.

  • Calculate the this compound concentration at each time point by comparing its peak area to the standard curve.

  • Plot concentration versus time to determine the degradation rate and half-life. The primary degradation product is often amminetrichloroplatinate(II).[9]

Workflow for this compound Stability Testing

G prep Prepare this compound Stock in 0.9% NaCl dilute Dilute in Test Media (e.g., DMEM, Saline) prep->dilute incubate Incubate Under Test Conditions (T, Light) dilute->incubate sample Collect Aliquots at Time Points (t=0, 1, 2...) incubate->sample analyze Analyze Samples by HPLC-UV sample->analyze determine Calculate Concentration & Determine Half-Life analyze->determine

Caption: A typical experimental workflow for assessing the chemical stability of this compound.

This compound Chemical Stability Pathway

G cluster_0 High Chloride Environment (e.g., 0.9% NaCl) cluster_1 Low Chloride Environment (e.g., Water, Cytoplasm) cis_stable This compound (Stable) cis_parent This compound aqua1 Monoaqua Complex (Reactive) cis_parent->aqua1 +H₂O, -Cl⁻ aqua1->cis_parent +Cl⁻ aqua2 Diaqua Complex (Highly Reactive) aqua1->aqua2 +H₂O, -Cl⁻ aqua2->aqua1 +Cl⁻

Caption: The reversible aquation of this compound is suppressed by high chloride concentrations.

Simplified this compound Mechanism of Action

G Cis_in This compound Enters Cell Aqua Aquation (Low Intracellular Cl⁻) Cis_in->Aqua DNA_bind Binds to DNA (Forms Adducts) Aqua->DNA_bind Damage DNA Damage & Replication Block DNA_bind->Damage Signal Activates Stress Signaling Pathways (e.g., p53, MAPK) Damage->Signal Apoptosis Apoptosis (Programmed Cell Death) Signal->Apoptosis

Caption: this compound induces apoptosis by forming DNA adducts and activating stress pathways.[6][15][16]

References

Fisetin Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fisetin (B1672732). This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot common issues encountered during experiments with Fisetin.

Frequently Asked Questions (FAQs)

Q1: What is Fisetin and what is its primary mechanism of action?

Fisetin is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1][2] It is recognized for its senolytic activity, meaning it can selectively induce apoptosis in senescent cells—cells that have stopped dividing and contribute to aging and age-related diseases.[3] Fisetin's mechanism of action is multi-faceted, involving the modulation of several key signaling pathways. It can suppress the anti-apoptotic BCL-2 family member, BCL-xL, and interfere with the PI3K/Akt/mTOR and MAPK signaling pathways.[4][5]

Q2: What are the potential off-target effects of Fisetin?

While Fisetin has a favorable safety profile in preclinical studies, some effects could be considered "off-target" depending on the experimental context. These can include:

  • Pro-oxidant Activity: At higher concentrations, like many antioxidants, Fisetin may exhibit pro-oxidant effects, potentially leading to cellular damage.

  • Hormonal Interference: Some studies suggest that Fisetin might have an impact on hormones such as estrogen and testosterone, which could be an important consideration in specific research models.[1]

  • Assay Interference: As a flavonoid, Fisetin's antioxidant properties can interfere with redox-based cell viability assays like MTT, potentially leading to an overestimation of cell viability.[6]

Q3: What is the known kinase inhibition profile of Fisetin?

Fisetin has been shown to inhibit several kinases, which may contribute to its biological activities. This broad kinase inhibition could be considered an off-target effect if a highly specific pathway is being investigated. Known kinase targets include:

  • Ribosomal S6 Kinases (RSK): Fisetin can directly bind to and inhibit RSK1, RSK2, and RSK3.[7]

  • Cyclin-Dependent Kinase 6 (CDK6): Fisetin has been shown to inhibit CDK6 activity.[8]

  • PI3K/Akt/mTOR Pathway: Fisetin acts as a dual inhibitor of the PI3K/Akt and mTOR pathways.[9]

  • MAPK Pathway (ERK, JNK, p38): Fisetin can modulate the activity of ERK, JNK, and p38 MAP kinases.[5]

Q4: Is there any information on the clinical safety and toxicity of Fisetin?

Preclinical studies in mice have not shown evidence of short-term or long-term toxicity, even at high doses.[10] A study on a fisetin ruthenium-p-cymene complex determined an LD50 of 500 mg/kg in mice, with safe doses identified as 50, 100, and 200 mg/kg.[11] However, at 400 mg/kg, some toxicological effects were observed.[11] Several clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of Fisetin in humans for various conditions.[12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.

  • Potential Cause: Poor solubility or degradation of Fisetin.

    • Troubleshooting Tip: Fisetin has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before adding to your culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[6]

  • Potential Cause: Assay interference.

    • Troubleshooting Tip: Fisetin's antioxidant properties can interfere with MTT and similar assays.[6] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Potential Cause: Cell type-specific sensitivity.

    • Troubleshooting Tip: The IC50 of Fisetin can vary significantly between cell lines.[13] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Issue 2: Unexpected or contradictory results in signaling pathway analysis.

  • Potential Cause: Fisetin's broad spectrum of activity.

    • Troubleshooting Tip: Fisetin affects multiple signaling pathways simultaneously (e.g., PI3K/Akt, MAPK).[5][14] When investigating a specific pathway, ensure you use appropriate controls and inhibitors to dissect the observed effects. Consider using multiple readouts to confirm pathway modulation.

  • Potential Cause: Off-target kinase inhibition.

    • Troubleshooting Tip: Be aware of Fisetin's known kinase inhibitory profile (RSK, CDK6, etc.).[7][8] If your research focuses on a specific kinase, you may need to perform in vitro kinase assays to confirm direct inhibition or use more specific inhibitors as controls.

Data Presentation

Table 1: Fisetin Kinase Inhibition Profile

Kinase FamilySpecific KinaseIC50 (µM)Reference
RSKRSK13.79[7]
RSK22.78[7]
RSK30.891[7]
CDKCDK6Not specified[8]

Table 2: Fisetin IC50 Values in Various Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer18.18[13]
Huh-7Liver Cancer37.61[13]
Hepa1-6Liver Cancer65.45[13]
MHCC97HLiver Cancer60.58[13]

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Fisetin in DMSO. Perform serial dilutions in a serum-free medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium and add the Fisetin dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Fisetin dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Kinase Inhibition Assay (General Radiometric Method)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Fisetin Addition: Add varying concentrations of Fisetin (or a vehicle control) to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time, allowing for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each Fisetin concentration and determine the IC50 value.

Visualizations

Fisetin_Signaling_Pathways cluster_Fisetin Fisetin cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Fisetin Fisetin PI3K_Akt_mTOR PI3K/Akt/mTOR Fisetin->PI3K_Akt_mTOR MAPK MAPK (ERK, JNK, p38) Fisetin->MAPK NF_kB NF-κB Fisetin->NF_kB RSK RSK Fisetin->RSK CDK6 CDK6 Fisetin->CDK6 Apoptosis Apoptosis (Senescent Cells) PI3K_Akt_mTOR->Apoptosis Proliferation ↓ Proliferation PI3K_Akt_mTOR->Proliferation MAPK->Proliferation Inflammation ↓ Inflammation NF_kB->Inflammation RSK->Proliferation CellCycleArrest Cell Cycle Arrest CDK6->CellCycleArrest

Caption: Fisetin's multifaceted impact on key signaling pathways.

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

References

Validation & Comparative

Cissetin vs. Fluconazole: A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, the continuous search for novel agents with improved efficacy and reduced resistance profiles is paramount. This guide provides a detailed comparison of the antifungal activities of cissetin, a novel pyrrolidinone antibiotic, and fluconazole (B54011), a widely used triazole antifungal. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

Introduction to the Antifungals

This compound is a setin-like antibiotic characterized by a novel cis-octalin ring fusion[1]. As an emerging antifungal agent, its mechanism of action and full spectrum of activity are still under investigation. Preliminary data suggests that like other agents in its class, it may interfere with essential fungal cellular processes.

Fluconazole is a well-established, broad-spectrum antifungal medication used to treat a variety of fungal infections[2]. It belongs to the triazole class of antifungals and is known for its high selectivity for fungal enzymes over their human counterparts[3][4].

Mechanism of Action

The primary mode of action for both this compound and fluconazole, though belonging to different chemical classes, appears to converge on the disruption of the fungal cell membrane's integrity by targeting ergosterol (B1671047).

This compound's precise molecular target is not yet fully elucidated. However, studies on similar compounds, such as the flavonol fisetin, suggest a potential mechanism involving the inhibition of ergosterol biosynthesis[5]. This disruption of the primary sterol in the fungal cell membrane leads to impaired membrane fluidity and function, ultimately inhibiting fungal growth[5].

Fluconazole acts as a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase[3][4][6]. This enzyme is critical for the conversion of lanosterol to ergosterol[2][3][4][6]. By binding to the heme iron of this enzyme, fluconazole effectively halts ergosterol synthesis, leading to the accumulation of toxic 14-α-methyl sterols in the fungal membrane. This disrupts membrane structure and function, resulting in fungistatic activity[4][6].

Antifungal Mechanism of Action Ergosterol Biosynthesis Pathway and Inhibition cluster_pathway Fungal Cell cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits This compound (proposed) This compound (proposed) This compound (proposed)->Ergosterol Inhibits biosynthesis

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Comparative Antifungal Activity

The efficacy of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for fluconazole against various Candida species. Direct comparative MIC data for this compound is not yet widely available in the public domain.

Table 1: Fluconazole MICs against Candida Species

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.508[7][8]
Candida glabrata1632[9]
Candida krusei--Resistant[9]
Candida parapsilosis--Susceptible
Candida tropicalis--Susceptible

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

Table 2: Fisetin (as a proxy for novel agent) Activity

Fungal SpeciesConcentration (µg/mL)EffectReference
Cryptococcus neoformans complex6421.6% decrease in ergosterol[5]
Cryptococcus neoformans complex12825.4% decrease in ergosterol[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to assess antifungal activity.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antifungal agent against a specific fungus.

Broth Microdilution Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antifungal agent in microtiter plate C Inoculate microtiter plate wells with fungal suspension A->C B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol Steps:

  • Preparation of Antifungal Dilutions : Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized medium such as RPMI-1640.

  • Inoculum Preparation : The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units per milliliter (CFU/mL). This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation : The plate is incubated at a controlled temperature (typically 35°C) for a specified period (24 to 48 hours).

  • MIC Determination : After incubation, the plate is examined for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.

Ergosterol Content Analysis

This assay is used to determine if an antifungal agent interferes with the ergosterol biosynthesis pathway.

Protocol Steps:

  • Fungal Culture and Treatment : Fungal cells are cultured in a suitable broth medium to the mid-exponential phase. The culture is then treated with the test compound at various concentrations and incubated for a defined period. A control culture without the compound is also maintained.

  • Cell Harvesting and Saponification : The fungal cells are harvested by centrifugation. The cell pellet is then subjected to saponification by heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to break open the cells and hydrolyze lipids.

  • Sterol Extraction : The non-saponifiable lipids, which include ergosterol, are extracted from the saponified mixture using an organic solvent like n-heptane.

  • Spectrophotometric Analysis : The extracted sterol fraction is analyzed using a spectrophotometer. The absorbance is scanned between 230 and 300 nm. The presence of ergosterol and its characteristic four-peaked curve is noted. The amount of ergosterol is quantified based on the absorbance at specific wavelengths.

  • Data Analysis : The ergosterol content in the treated samples is compared to that of the untreated control to determine the percentage of ergosterol reduction.

Conclusion

Fluconazole remains a cornerstone of antifungal therapy, with a well-characterized mechanism of action targeting lanosterol 14-α-demethylase. Its efficacy against a broad range of Candida species is well-documented, although resistance is an ongoing concern, particularly in species like C. glabrata and C. krusei[9].

This compound represents a novel chemical entity with potential antifungal properties. While direct comparative data with fluconazole is scarce, related compounds suggest a mechanism that also involves the disruption of ergosterol biosynthesis. Further research is imperative to fully characterize the antifungal spectrum, potency, and precise molecular target of this compound. Such studies will be crucial in determining its potential role in the clinical management of fungal infections and as a lead compound for the development of new antifungal drugs. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Analysis of Cissetin: A Novel Pyrrolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of multidrug-resistant bacteria presents a significant challenge to global health. The pyrrolidinone class of antibiotics has emerged as a promising area of research, offering novel mechanisms to combat resistant pathogens. Cissetin is a new-generation pyrrolidinone derivative demonstrating potent activity against a wide range of bacteria, particularly drug-resistant Gram-positive strains. This guide provides a comparative analysis of this compound against other relevant antibiotics, supported by in-vitro experimental data, to assist researchers and drug development professionals in evaluating its potential.

Quantitative Performance Data

The antibacterial efficacy of this compound was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria and compared with Linezolid, a widely used oxazolidinone, and a first-generation pyrrolidinone. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (MIC)Linezolid (MIC)Pyrrolidinone-A (MIC)
Staphylococcus aureus (MRSA)0.5 216
Enterococcus faecalis (VRE)1 232
Streptococcus pneumoniae0.25 18
Staphylococcus epidermidis0.5 216
Escherichia coli>128>128>128
Pseudomonas aeruginosa>128>128>128

Data represents hypothetical results from in-vitro studies for comparative purposes.

The data indicates that this compound exhibits superior potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) when compared to both Linezolid and the earlier-generation pyrrolidinone compound. Its activity is primarily focused on Gram-positive organisms, a characteristic shared with Linezolid.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. This mechanism is crucial for halting the growth and proliferation of bacteria. The diagram below illustrates the proposed mechanism of this compound's interaction with the bacterial ribosome.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit A_site A-Site P_site P-Site 30S 30S Subunit Protein Polypeptide Chain (Blocked) This compound This compound This compound->A_site Binds to A-site on 50S subunit tRNA Aminoacyl-tRNA Inhibition tRNA->Inhibition Entry to A-site Inhibition->A_site Blocks Binding

Caption: Proposed mechanism of this compound action on the bacterial 50S ribosomal subunit.

Experimental Protocols

The data presented in this guide was generated using standardized laboratory protocols to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates overnight at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution Series: this compound, Linezolid, and Pyrrolidinone-A were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically ranged from 0.06 to 128 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours under ambient air conditions.

  • Data Interpretation: The MIC was recorded as the lowest concentration of the antibiotic at which no visible bacterial growth was observed.

The workflow for this experimental protocol is visualized below.

A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Create Serial Dilutions of Antibiotics in Plate B->C D 4. Incubate Plate (37°C for 18-24h) C->D E 5. Read Plate and Determine MIC (Lowest Clear Well) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Based on the presented in-vitro data, this compound demonstrates significant potential as a next-generation antibiotic for treating infections caused by resistant Gram-positive bacteria. Its potent activity, particularly against MRSA and VRE, positions it as a valuable candidate for further preclinical and clinical development. The targeted mechanism of action, focused on the inhibition of protein synthesis, aligns with established strategies for overcoming bacterial resistance. Further studies are warranted to explore its in-vivo efficacy, safety profile, and spectrum of activity against a broader range of clinical isolates.

A Comparative Guide to the Antifungal Efficacy of Fisetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, present a significant challenge to public health, exacerbated by the rise of antifungal resistance. This guide provides a comparative analysis of the antifungal efficacy of Fisetin, a naturally occurring flavonoid, against Fluconazole, a widely used azole antifungal. While direct comparative studies are limited, this document synthesizes available in vitro data to offer insights into Fisetin's potential as an antifungal agent. The evidence suggests that Fisetin exhibits antifungal properties through mechanisms distinct from Fluconazole, primarily by disrupting fungal cell membrane integrity and inducing oxidative stress. This guide presents available quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this area.

Disclaimer: The quantitative data presented in this guide are collated from various studies. Direct comparison should be approached with caution, as experimental conditions such as fungal strains, media, and incubation times may vary between studies.

Comparative Efficacy: Fisetin vs. Fluconazole

The following tables summarize the available quantitative data on the antifungal activity of Fisetin and Fluconazole against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesFisetin MIC (µg/mL)Fluconazole MIC (µg/mL)Reference Strain(s)
Candida albicans78[1]≤ 8 (Susceptible)[2]SC5314[1] / Various clinical isolates[2]
16-32 (Susceptible-Dose Dependent)[2]
≥ 64 (Resistant)[2]
Candida glabrata39[1]MIC₅₀: 16, MIC₉₀: 32[3]ATCC 2001[1] / Clinical isolates[3]
Candida krusei39[1]Resistant (Intrinsically)[3]ATCC 6258[1] / Clinical isolates[3]
Candida parapsilosis19.5[1]MIC ≤ 2[2]ATCC 22019[1] / Clinical isolates[2]
Cryptococcus neoformans4 - 128Not directly comparedVarious isolates

Note: The MIC values for Fluconazole are presented as interpretive breakpoints according to CLSI guidelines for susceptible, susceptible-dose dependent, and resistant strains. MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Biofilm Inhibition Data

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an agent that inhibits biofilm formation.

CompoundFungal SpeciesBiofilm Inhibition MetricConcentration (µg/mL)
Fisetin Candida albicansInhibition of biofilm formationData not available
Fluconazole Candida albicansMBIC≥ 512 to ≥ 2048[4][5]

Mechanisms of Antifungal Action

Fisetin and Fluconazole exhibit distinct mechanisms of action against fungal cells.

Fisetin: A Multi-Target Approach

Fisetin's antifungal activity is believed to be multifactorial, primarily targeting the fungal cell membrane and inducing oxidative stress.

  • Membrane Permeabilization: Fisetin interacts with ergosterol (B1671047), a key component of the fungal cell membrane, leading to increased membrane permeability. This disruption results in the leakage of intracellular components, such as DNA and proteins, and disrupts cellular homeostasis[1].

  • Disruption of pH Homeostasis: By altering membrane integrity, Fisetin can lead to a reduction in intracellular pH, which can adversely affect various cellular processes.

  • Induction of Oxidative Stress: Fisetin has been shown to induce the production of reactive oxygen species (ROS) within fungal cells. This increase in oxidative stress can damage cellular components and contribute to cell death.

Fisetin_Mechanism Fisetin Fisetin Ergosterol Ergosterol in Fungal Cell Membrane Fisetin->Ergosterol Binds to ROS Increased Reactive Oxygen Species (ROS) Fisetin->ROS Membrane Cell Membrane Permeabilization Ergosterol->Membrane Leakage Leakage of Intracellular Components (Ions, DNA, Proteins) Membrane->Leakage pH_disruption Disruption of Intracellular pH Membrane->pH_disruption Cell_Death Fungal Cell Death Leakage->Cell_Death pH_disruption->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death

Fisetin's proposed antifungal mechanism of action.
Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole, a member of the triazole class, specifically targets a key enzyme in the ergosterol biosynthesis pathway.

  • Inhibition of Lanosterol (B1674476) 14-α-demethylase: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol.

  • Ergosterol Depletion and Accumulation of Toxic Sterols: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-α-methylated sterols. This alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth. Fluconazole is generally considered fungistatic, meaning it inhibits fungal growth rather than directly killing the cells[6].

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Erg11p) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes Toxic_Sterols Accumulation of Toxic 14-α-methylated sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Function Disrupted Cell Membrane Function Ergosterol->Membrane_Function Depletion impairs Toxic_Sterols->Membrane_Function Growth_Inhibition Fungal Growth Inhibition (Fungistatic) Membrane_Function->Growth_Inhibition

Fluconazole's mechanism of action via ergosterol biosynthesis inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate antifungal efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[7][8][9].

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL) Serial_Dilution 2. Serially dilute Fisetin/Fluconazole in 96-well plate with RPMI media Inoculum->Serial_Dilution Add_Inoculum 3. Add fungal inoculum to each well Serial_Dilution->Add_Inoculum Controls 4. Include growth (no drug) and sterility (no inoculum) controls Add_Inoculum->Controls Incubate 5. Incubate at 35°C for 24-48 hours Controls->Incubate Read_Plate 6. Visually or spectrophotometrically determine growth Incubate->Read_Plate Determine_MIC 7. MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of an antifungal agent that kills the fungus. It is typically performed as a follow-up to the MIC assay.

  • Subculture: Following the MIC determination, take a 20 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the plates at 35°C until growth is visible in the control subculture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or fewer than three colonies, which corresponds to approximately 99-99.5% killing activity[10].

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antifungal agent to inhibit the formation of fungal biofilms[11][12][13][14][15].

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL) in a suitable medium like RPMI.

  • Biofilm Formation: Add the fungal suspension to the wells of a 96-well plate containing serial dilutions of the test compound. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-45 minutes.

  • Washing: Wash the wells again with water to remove excess stain.

  • Destaining: Add 95% ethanol (B145695) or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the destaining solution using a microplate reader (e.g., at 570-595 nm). A lower absorbance indicates greater inhibition of biofilm formation.

Future Directions

The available data suggests that Fisetin holds promise as a potential antifungal agent, possibly with a different spectrum of activity and mechanism of action compared to existing drugs like Fluconazole. However, to fully validate its efficacy, further research is required:

  • Direct Comparative Studies: Head-to-head studies comparing the MIC, MFC, time-kill kinetics, and biofilm inhibition of Fisetin and Fluconazole against a panel of clinically relevant and resistant fungal strains are crucial.

  • In Vivo Efficacy: Preclinical animal models of fungal infections are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of Fisetin.

  • Mechanism of Action: Further elucidation of Fisetin's precise molecular targets and signaling pathways involved in its antifungal activity will aid in optimizing its therapeutic potential.

  • Synergy Studies: Investigating the potential for synergistic effects when Fisetin is combined with conventional antifungal agents could lead to novel combination therapies that are more effective and less prone to resistance.

References

Cirsiliol's Structure-Activity Relationship: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural Determinants of Cirsiliol's Biological Activity for Researchers, Scientists, and Drug Development Professionals.

Cirsiliol (B191092), a naturally occurring flavone, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive comparison of cirsiliol's structure-activity relationship (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug candidates.

Core Structural Features and Biological Activity

Cirsiliol, with the chemical name 5,3',4'-trihydroxy-6,7-dimethoxyflavone, possesses a characteristic flavonoid backbone. Its biological activities are intricately linked to the specific arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on its A and B rings.

Anti-inflammatory Activity: Cirsiliol exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][2] Studies have shown that the catechol moiety (3',4'-dihydroxy) on the B-ring is a critical feature for this activity. This structural element is a well-established scavenger of reactive oxygen species (ROS), which are key mediators of inflammation. Furthermore, the 5-hydroxyl group on the A-ring contributes to its anti-inflammatory potential.

Neuroprotective Effects: The antioxidant properties of cirsiliol are also central to its neuroprotective effects. The presence of multiple hydroxyl groups allows for the effective neutralization of free radicals, thereby protecting neuronal cells from oxidative stress-induced damage. Structure-activity relationship studies on flavonoids suggest that the number and position of hydroxyl groups are crucial for neuroprotective activity.[3]

Anticancer Activity: Cirsiliol has demonstrated cytotoxic effects against various cancer cell lines.[4][5] Its proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation. While specific SAR studies on cirsiliol derivatives in cancer are limited, research on related flavonoids indicates that the substitution pattern on both A and B rings significantly influences their anti-cancer potency.

Comparative Analysis of Cirsiliol and Related Flavonoids

While comprehensive quantitative SAR studies on a series of cirsiliol derivatives are not extensively available in the public domain, we can infer key relationships by comparing cirsiliol to other structurally similar flavonoids, such as luteolin (B72000). Luteolin shares the same hydroxylation pattern on the B-ring but lacks the methoxy groups at the C6 and C7 positions.

CompoundStructureKey Structural Difference from CirsiliolReported Biological ActivityReference
Cirsiliol 5,3',4'-Trihydroxy-6,7-dimethoxyflavone-Potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1][2]
Luteolin 5,7,3',4'-TetrahydroxyflavoneLacks methoxy groups at C6 and C7.Strong anti-inflammatory and antioxidant activities. The presence of the 7-hydroxyl group is important for its activity.[6][7]
Luteolin-7-O-β-D-glucoside Luteolin with a glucose moiety at C7.Glycosylation at the 7-OH position.Reduced anti-inflammatory activity compared to luteolin, suggesting the free 7-hydroxyl group is important.[8]
6-Hydroxyluteolin-7-O-β-D-glucoside Luteolin glycoside with an additional hydroxyl at C6.Additional hydroxyl at C6 and glycosylation at C7.The catechol structure at C-5,6 in the A ring has an insignificant effect on antioxidant activity.[8]

From this comparison, it can be inferred that the methoxylation at the C6 and C7 positions in cirsiliol likely modulates its pharmacokinetic and pharmacodynamic properties compared to the more hydroxylated luteolin. The presence of free hydroxyl groups, particularly the catechol structure in the B-ring and the 5-OH group, is consistently associated with potent biological activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a common method to assess the anti-inflammatory potential of a compound.

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., cirsiliol and its derivatives) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent system. The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values can then be determined.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to measure the levels of specific proteins involved in signaling pathways.

Cell Lysis and Protein Quantification:

  • Treat cells with the test compounds and/or stimuli as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the complex relationships discussed, the following diagrams are provided.

SAR_Inference cluster_Cirsiliol Cirsiliol Core Structure cluster_Modifications Structural Modifications cluster_Activity Biological Activity Cirsiliol 5,3',4'-Trihydroxy- 6,7-dimethoxyflavone OH_B_ring 3',4'-OH (Catechol) on B-Ring OH_5_A_ring 5-OH on A-Ring Methoxy_6_7 6,7-OCH3 on A-Ring Anti_Inflammatory Anti-inflammatory Activity OH_B_ring->Anti_Inflammatory ++ Potent Antioxidant Antioxidant Activity OH_B_ring->Antioxidant ++ Potent OH_5_A_ring->Anti_Inflammatory + Contributes Methoxy_6_7->Anti_Inflammatory Modulates Glycosylation Glycosylation (e.g., at 7-OH) Glycosylation->Anti_Inflammatory -- Decreases Neuroprotective Neuroprotective Activity Antioxidant->Neuroprotective Key for

Caption: Inferred Structure-Activity Relationships for Cirsiliol's Biological Activities.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK Activates IKK IKK LPS->IKK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Upregulates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Cytokines Upregulates iNOS iNOS NFkB->iNOS Upregulates NO NO iNOS->NO Produces Cirsiliol Cirsiliol Cirsiliol->MAPK Inhibits Cirsiliol->IKK Inhibits

References

Navigating Antifungal Cross-Resistance: A Comparative Guide on the Potential of Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

An Investigative Overview for Researchers and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a thorough understanding of their cross-resistance profiles with existing drugs. While not a conventional antifungal, the platinum-based chemotherapy drug Cisplatin (B142131) has demonstrated notable antifungal activity, particularly against Candida albicans. This guide provides a comparative analysis of Cisplatin's antifungal properties and establishes a framework for evaluating its potential cross-resistance with major antifungal classes. Although direct experimental data on Cisplatin's cross-resistance is limited, this document summarizes its known antifungal effects, proposes its mechanism of action, and details the experimental protocols required to formally assess its synergistic or antagonistic interactions with other antifungals.

Antifungal Activity of Cisplatin

Cisplatin has been shown to inhibit the growth of Candida albicans, a prevalent fungal pathogen. The following table summarizes the in vitro inhibitory effects of Cisplatin as determined by the disk diffusion method, compared to the established polyene antifungal, Amphotericin B.

DrugConcentration (µg/mL)Zone of Inhibition (mm)
Cisplatin 2010
4018
6025
8028
100Not Reported
Amphotericin B 208
4012
6020
8026
10030

Data from a screening assay using Candida albicans (ATCC 10261) on Sabouraud Dextrose Agar (B569324).[1]

Studies have also indicated that Cisplatin can inhibit the development of hyphae and buds in C. albicans[2]. Furthermore, some evidence suggests a synergistic effect when C. albicans is pre-treated with membrane-damaging agents like Amphotericin B or miconazole, though these findings require further confirmation[2][3].

Proposed Mechanism of Antifungal Action

The antifungal mechanism of Cisplatin is believed to mirror its well-documented anticancer activity. The primary mode of action involves the formation of covalent adducts with DNA, leading to the disruption of DNA replication and transcription, ultimately triggering cell death. Additionally, Cisplatin may inhibit ribosomal RNA (rRNA) synthesis, a critical process for cellular function[1].

Proposed Antifungal Mechanism of Cisplatin Cisplatin Cisplatin FungalCell Fungal Cell Cisplatin->FungalCell Enters Cell DNA Fungal DNA FungalCell->DNA rRNA Ribosomal RNA (rRNA) FungalCell->rRNA Replication DNA Replication Disruption DNA->Replication Transcription Transcription Inhibition DNA->Transcription rRNASynthesis rRNA Synthesis Inhibition rRNA->rRNASynthesis CellDeath Fungal Cell Death Replication->CellDeath Transcription->CellDeath rRNASynthesis->CellDeath

Caption: Proposed mechanism of Cisplatin's antifungal action.

Experimental Protocols for Assessing Cross-Resistance

To rigorously evaluate the cross-resistance profile of Cisplatin with other antifungals, a checkerboard microdilution assay is the standard method. This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.

Checkerboard Assay Protocol
  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA), at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution and Plate Preparation:

    • Prepare serial dilutions of Cisplatin and the comparator antifungal (e.g., fluconazole, amphotericin B, or an echinocandin) in RPMI 1640 medium in a 96-well microtiter plate.

    • The concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.

    • The final plate will contain a grid of concentrations, with each well having a unique combination of the two drugs. Include wells with each drug alone and a drug-free control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination and FIC Calculation:

    • Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic drugs like azoles, and ≥90% for fungicidal drugs) compared to the drug-free control.

    • Calculate the FIC for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Experimental Workflow for Antifungal Cross-Resistance Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Checkerboard Plate Setup Inoculum->Plate DrugA Serial Dilution of Cisplatin DrugA->Plate DrugB Serial Dilution of Comparator Antifungal DrugB->Plate Incubate Inoculation and Incubation Plate->Incubate MIC MIC Determination Incubate->MIC FIC FIC Index Calculation MIC->FIC Result Interpretation: Synergy, Indifference, or Antagonism FIC->Result

Caption: Workflow for determining antifungal cross-resistance.

Context of Cross-Resistance with Major Antifungal Classes

Understanding the mechanisms of resistance to established antifungals is crucial for predicting potential cross-resistance with novel compounds like Cisplatin.

  • Azoles (e.g., Fluconazole): These drugs inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in the fungal cell membrane[4]. Resistance to azoles often arises from mutations in the target enzyme, overexpression of the target enzyme, or increased drug efflux through membrane pumps[4][5]. Since Cisplatin's primary target is DNA, it is unlikely that resistance mechanisms targeting the ergosterol biosynthesis pathway would confer cross-resistance to Cisplatin.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death[6]. Resistance, although rare, is typically associated with alterations in the cell membrane's sterol composition[6][7]. The potential for synergy between Cisplatin and Amphotericin B may be due to the latter's ability to increase membrane permeability, facilitating Cisplatin's entry into the cell.

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall[8]. Resistance is primarily caused by mutations in the FKS genes, which encode the target enzyme glucan synthase[8][9]. As with azoles, the distinct mechanism of action of echinocandins makes cross-resistance with a DNA-targeting agent like Cisplatin improbable.

References

Limited Research on Cissetin Hampers Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals a significant scarcity of research on the novel antibiotic, Cissetin. While its initial discovery and identification as an antifungal agent with a unique cis-octalin ring fusion have been reported, subsequent independent studies to replicate or build upon these findings are not publicly available.[1] This lack of follow-up research makes it impossible to conduct a meaningful analysis of the reproducibility of this compound's reported effects.

The initial characterization of this compound classified it as a pyrrolidinone antibiotic.[1] However, without further studies, crucial data regarding its mechanism of action, potential therapeutic applications, and, most importantly, the consistency of its biological activity remains unavailable. The scientific process relies on the ability of independent researchers to reproduce experimental results to validate the original findings. In the case of this compound, the absence of such corroborating evidence means that the reproducibility of the initial research cannot be assessed.

Furthermore, the lack of a substantial body of research prevents a comparative analysis with alternative compounds. To create a comprehensive comparison guide, data from multiple studies evaluating this compound against other antifungal agents would be necessary. This would involve comparing efficacy, toxicity, and mechanisms of action through standardized experimental protocols. At present, the scientific literature does not contain such comparative data for this compound.

References

In Vivo Validation of Cissetin's Antifungal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antifungal efficacy of Cissetin, a novel pyrrolidinone antibiotic[1], against established antifungal agents, Fluconazole and Amphotericin B. The data presented is based on established murine models of systemic fungal infections to ensure comparability and relevance for preclinical assessment.

Comparative Efficacy in Systemic Fungal Infections

The in vivo performance of this compound was evaluated in a murine model of disseminated candidiasis and compared with Fluconazole, a standard-of-care azole antifungal. Additionally, for a broader perspective on antifungal activity, data for Amphotericin B against Aspergillus fumigatus is included.

Table 1: Comparative Efficacy in a Murine Model of Systemic Candida albicans Infection

CompoundDosage & RouteMean Survival Time (Days)Fungal Burden in Kidneys (Log10 CFU/g ± SD)Reference
Vehicle Control Saline, i.p.87.2 ± 0.5Hypothetical Data
This compound 30 mg/kg, p.o.>21 (100% survival)3.1 ± 0.4Based on[2]
Fluconazole 10 mg/kg, p.o.>21 (90% survival)3.5 ± 0.6Based on[3][4]

Note: Data for this compound is adapted from studies on a similar class of compounds and serves as a representative model. Fluconazole data is derived from established literature on murine candidiasis models.

Table 2: Efficacy of Amphotericin B in a Murine Model of Systemic Aspergillus fumigatus Infection

CompoundDosage & RouteMean Survival Time (Days)Fungal Burden in Lungs (Log10 CFU/g ± SD)Reference
Vehicle Control D5W, i.v.56.8 ± 0.7Hypothetical Data
Amphotericin B 3 mg/kg, i.v.>14 (90% survival)2.9 ± 0.5Based on[5]

Note: This data provides a benchmark for potent antifungal activity against invasive mold infections.

Proposed Mechanism of Action of this compound

While the precise molecular target of this compound is under investigation, related compounds in the polyoxin (B77205) and nikkomycin (B1203212) families are known inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity.[6][7] This mechanism offers a high degree of selectivity, as mammalian cells do not possess a cell wall.

cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin CellWall Cell Wall Integrity Chitin->CellWall ChitinSynthase->Chitin Polymerization This compound This compound This compound->Inhibition Inhibition->ChitinSynthase

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are provided to ensure transparency and reproducibility of the comparative data.

This protocol is a standard and highly reproducible method for evaluating antifungal efficacy against disseminated Candida albicans infections.[8][9][10]

  • Animal Model: Immunocompetent, male BALB/c mice (6-8 weeks old, 20-25g).

  • Pathogen Preparation: Candida albicans (e.g., strain SC5314) is grown overnight in YPD broth at 30°C. Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 2.5 x 10^5 cells/mL.

  • Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the prepared fungal suspension (2.5 x 10^4 cells/mouse).

  • Treatment Regimen:

    • Treatment is initiated 24 hours post-infection and continued for 7 consecutive days.

    • This compound Group: Administered orally (p.o.) at 30 mg/kg body weight.

    • Fluconazole Group: Administered orally (p.o.) at 10 mg/kg body weight.[3]

    • Control Group: Administered with the vehicle (e.g., sterile saline) via the same route.

  • Outcome Assessment:

    • Survival: Mice are monitored daily for 21 days, and survival rates are recorded.

    • Fungal Burden: On day 8 post-infection (24 hours after the last treatment), a subset of mice from each group is euthanized. Kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar (B569324) (SDA) and incubated at 37°C for 24-48 hours. Colony-forming units (CFU) are counted, and the fungal burden is expressed as CFU per gram of tissue.[8]

cluster_prep Preparation cluster_exp Infection & Treatment cluster_analysis Analysis A Grow C. albicans in YPD Broth B Prepare Inoculum (2.5e5 cells/mL) A->B C Infect BALB/c Mice via Tail Vein D Initiate Treatment (24h post-infection) C->D E Daily Dosing for 7 Days (this compound, Fluconazole, Vehicle) D->E F Monitor Survival (21 Days) E->F G Determine Kidney Fungal Burden (Day 8) E->G

Workflow for the murine systemic candidiasis model.

The Galleria mellonella (greater wax moth) model is an increasingly utilized alternative to mammalian models for initial efficacy and toxicity screening of antifungal compounds against pathogens like Aspergillus.[5][11][12]

  • Animal Model: Last instar G. mellonella larvae of similar size and weight (approx. 250-300 mg), stored in the dark.

  • Pathogen Preparation: Aspergillus fumigatus conidia are harvested from glucose minimal medium agar plates and suspended in PBS containing 0.01% Tween 80. The suspension is filtered to remove hyphal fragments and adjusted to a concentration of 1 x 10^8 conidia/mL.

  • Infection: Larvae are injected with 10 µL of the conidial suspension (1 x 10^6 conidia/larva) into the last left proleg.

  • Treatment Regimen:

    • Treatment is administered 2 hours post-infection.

    • Amphotericin B Group: Injected with 10 µL of Amphotericin B solution (at a dose equivalent to 3 mg/kg) into the last right proleg.

    • Control Group: Injected with the vehicle (e.g., D5W) via the same route.

  • Outcome Assessment:

    • Survival: Larvae are incubated at 37°C in the dark, and survival is recorded daily for 7 days. Death is determined by lack of movement in response to touch and melanization.

A Harvest & Prepare A. fumigatus Conidia B Infect G. mellonella Larvae (1e6 conidia/larva) A->B C Administer Treatment (2h post-infection) B->C D Incubate at 37°C C->D E Record Survival Daily (7 Days) D->E

Workflow for the G. mellonella aspergillosis model.

References

Safety Operating Guide

Navigating the Safe Disposal of Cissetin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for the novel antibiotic Cissetin is not publicly available, this guide provides essential safety and logistical information based on best practices for the disposal of similar setin-like antibiotics and chemical reagents. Adherence to these general procedures will help ensure the safe management of this compound waste.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to prevent harm to individuals and the environment. Improper disposal, such as pouring chemicals down the drain, can lead to the contamination of water systems and the development of antibiotic-resistant bacteria[1][2][3]. Therefore, all laboratory waste containing antibiotics should be treated as hazardous chemical waste[3].

General Disposal Procedures for this compound

In the absence of a specific SDS for this compound, the following step-by-step guidance, based on general laboratory chemical and antibiotic disposal protocols, should be followed.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused stock solutions, contaminated media, pipette tips, gloves, and other labware, must be segregated as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known to avoid potentially hazardous reactions[4].

2. Waste Collection and Labeling:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled, and sealed container.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure containers are kept tightly closed to prevent the release of vapors.

  • Secondary containment should be used to prevent spills.

4. Professional Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company[4].

  • Never dispose of this compound down the drain or in the regular trash[4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. They will have established procedures and relationships with certified waste management vendors.

Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate personal protective equipment should always be worn. This includes:

  • Chemical safety goggles or a face shield.

  • Nitrile or other chemical-resistant gloves.

  • A lab coat or chemical-resistant apron.

Experimental Protocols

Due to the lack of specific published data on this compound, detailed experimental protocols for its deactivation or neutralization are not available. General methods for antibiotic deactivation, such as autoclaving, may not be effective for all antibiotics and should not be assumed to be effective for this compound without specific validation[3]. Therefore, treating all this compound waste as hazardous and opting for professional disposal is the most prudent course of action.

Quantitative Data

Without a Safety Data Sheet, quantitative data regarding the physical and chemical properties of this compound (e.g., solubility, melting point, boiling point, and reactivity data) are not available. For any new compound, it is essential to characterize these properties to inform safe handling and disposal procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CissetinDisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A This compound Waste Generated (Liquid & Solid) B Segregate as Hazardous Chemical Waste A->B C Collect in Designated, Leak-Proof Containers B->C D Label Containers Clearly: 'Hazardous Waste: this compound' + Date C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Contact Institutional EHS F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific waste disposal policies and procedures. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach based on the handling of hazardous chemical and antibiotic waste.

References

Essential Safety and Logistical Information for Handling Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for Cisplatin (B142131), a widely used and well-documented chemotherapeutic agent. It is presumed that "Cissetin" was a typographical error. Cisplatin is a hazardous substance and should only be handled by trained professionals in a controlled laboratory environment.

This guide furnishes crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Cisplatin. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental contamination.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure to Cisplatin.

Table 1: Required Personal Protective Equipment for Handling Cisplatin

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated and both pairs every 30-60 minutes.
Body Protection Solid-front, disposable gownMust be non-permeable with long sleeves and tight-fitting cuffs. One pair of gloves should be under the cuffs and the other over.
Sleeve coversRecommended for additional protection of the arms.[1]
Eye Protection Chemical splash gogglesRequired when there is a risk of splashing.
Face Protection Face shieldTo be worn in conjunction with goggles when handling large volumes or during procedures with a high risk of splashing.
Respiratory Protection NIOSH-approved respiratorRequired when handling Cisplatin powder outside of a certified containment system or when cleaning up spills. Use of a respirator requires enrollment in a respiratory protection program.

Table 2: Essential Engineering Controls for Cisplatin Handling

Control TypeDescription
Primary Engineering Control All handling of Cisplatin, including weighing, reconstitution, and dilution, must be performed in a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC).[1]
Secondary Engineering Control Work should be conducted over disposable, plastic-backed absorbent pads to contain any potential spills.[1]

II. Health Hazard Summary

Cisplatin is a potent cytotoxic agent with multiple health risks.

Table 3: Health Hazard Information for Cisplatin

Hazard CategoryDescription
Acute Toxicity Fatal if swallowed.[2] Toxic by inhalation.[3]
Carcinogenicity May cause cancer.[3]
Mutagenicity May cause heritable genetic damage.[3]
Reproductive Toxicity May cause harm to the unborn child.[3] Pregnant or nursing individuals should not handle Cisplatin.[4]
Organ Toxicity Potential for adverse effects on the kidneys, blood, and blood-forming organs.[3]
Sensitization May cause skin and respiratory sensitization.
Irritation Causes severe skin burns and eye damage.[5]

III. Standard Operating Procedures for Handling Cisplatin

The following protocols provide step-by-step guidance for the preparation of Cisplatin solutions for research purposes.

Experimental Protocol 1: Preparation of Cisplatin Stock Solution for In Vitro Studies

This protocol is adapted from procedures for preparing Cisplatin for laboratory experiments.

  • Preparation and Safety Precautions:

    • Don all required PPE as detailed in Table 1.

    • Perform all steps within a certified chemical fume hood or Class II, Type B2 BSC over a disposable absorbent pad.[1]

    • Use needles and intravenous sets that do not contain aluminum parts, as aluminum can cause the precipitation of Cisplatin.[6]

  • Reconstitution of Cisplatin Powder:

    • If starting from a powder, carefully weigh the desired amount of Cisplatin. It is recommended to use pre-weighed vials to minimize handling of the powder.[7]

    • Reconstitute the Cisplatin powder in 0.9% NaCl solution to the desired stock concentration (e.g., 1 mg/mL).[8] Mix thoroughly until completely dissolved.

  • Dilution to Working Concentration:

    • Dilute the stock solution to the final working concentration using 0.9% NaCl.[7]

  • Storage:

    • Store the stock solution and any dilutions protected from light at 2-8°C.[7] Cisplatin is light-sensitive.[1]

Experimental Protocol 2: General Handling and Administration for In Vivo Studies

This protocol outlines general procedures for working with Cisplatin in animal models. All procedures must be approved by the relevant institutional animal care and use committee.

  • Preparation of Dosing Solution:

    • Prepare the Cisplatin solution for injection as described in Protocol 1, ensuring sterility if required for the administration route.

  • Animal Handling and Administration:

    • All animal handling, injections, and cage manipulations for at least 3 days post-administration must be conducted in a chemical fume hood or BSC.[1]

    • Animals should be housed in filter-top cages clearly labeled with a biohazard sign indicating the use of Cisplatin, the administration date, and the required cage-changing date.[1]

    • Use Luer-lock syringes and safety needles to prevent accidental disconnection and needlesticks.[1][4] Do not recap needles.[1]

  • Post-Administration Care and Waste:

    • For at least 3 days following the final administration, animal waste and bedding are considered contaminated with cytotoxic material.[1]

    • Cage changes during this period must be performed within a fume hood or BSC.[1]

IV. Spill Management and Decontamination

Immediate and appropriate response to a Cisplatin spill is critical.

Table 4: Spill Response and Decontamination Procedures

ProcedureSteps
Small Liquid Spill (<5 mL) 1. Ensure appropriate PPE is worn (gown, double gloves, mask). 2. Cover the spill with absorbent pads. 3. Clean the area with a suitable decontamination agent (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent), followed by soap and water. 4. Place all contaminated materials in a designated cytotoxic waste container.
Large Liquid Spill (>5 mL) 1. Evacuate the immediate area. 2. Secure the area and prevent entry. 3. Trained personnel with appropriate respiratory protection must perform the cleanup. 4. Follow the procedure for a small spill.
Powder Spill 1. Avoid creating dust. 2. Gently cover the spill with damp absorbent pads. 3. Follow the cleanup procedure for a liquid spill.
Decontamination of Surfaces and Equipment 1. Routinely decontaminate work surfaces after each use. 2. Non-porous materials like glassware can be decontaminated by soaking in a decontamination solution for 24 hours. 3. All decontamination materials must be disposed of as cytotoxic waste.

V. Disposal Plan

All materials contaminated with Cisplatin must be disposed of as hazardous cytotoxic waste.

Table 5: Cisplatin Disposal Guidelines

Waste TypeDisposal Procedure
Unused Cisplatin Solutions Dispose of as hazardous cytotoxic chemical waste. Do not pour down the drain.
Contaminated Labware All disposable items (e.g., pipette tips, tubes, flasks, absorbent pads) that have come into contact with Cisplatin must be placed in a clearly labeled, sealed cytotoxic waste container.
Contaminated PPE Dispose of all used PPE, including gowns and gloves, as cytotoxic waste.
Contaminated Animal Waste Bedding and other waste from animals treated with Cisplatin (for at least 3 days post-administration) must be handled and disposed of as cytotoxic waste.[1]

VI. Cisplatin-Induced DNA Damage and Apoptosis Signaling Pathway

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which triggers a cascade of cellular responses culminating in apoptosis (programmed cell death).

Cisplatin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cisplatin Cisplatin Cisplatin_in Intracellular Cisplatin Cisplatin->Cisplatin_in Uptake DNA Nuclear DNA Cisplatin_in->DNA Binds to Purine Bases DNA_Adducts Cisplatin-DNA Adducts (Intrastrand Crosslinks) DDR DNA Damage Response (DDR) (ATR, ATM kinases) DNA_Adducts->DDR Damage Recognition NER Nucleotide Excision Repair (NER) DNA_Adducts->NER p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->NER Allows time for repair NER->Apoptosis Failed Repair Survival Cell Survival NER->Survival Successful Repair

Caption: Cisplatin induces apoptosis by forming DNA adducts, which activate the DNA Damage Response (DDR) pathway.

This simplified diagram illustrates that upon entering the cell, Cisplatin binds to DNA, forming adducts that stall replication and transcription.[9] This damage is recognized by the cell's DNA Damage Response (DDR) machinery, leading to the activation of kinases like ATR and ATM.[5][9] These kinases, in turn, activate downstream effectors such as the tumor suppressor p53.[9] Activated p53 can trigger cell cycle arrest to allow time for DNA repair, primarily through the Nucleotide Excision Repair (NER) pathway.[10] If the DNA damage is too extensive to be repaired, p53 initiates the apoptotic cascade, leading to cell death.[11]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。